3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Description
The exact mass of the compound this compound is 391.06604838 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(19-17-18-12-6-2-3-7-13(12)25-17)9-10-20-16(22)11-5-1-4-8-14(11)26(20,23)24/h1,4-5,8H,2-3,6-7,9-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINWCKUGYXIQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive synthetic pathway for the novel compound, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. The target molecule is comprised of a saccharin moiety linked via a propionamide bridge to a 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold. This guide provides detailed experimental protocols for a proposed three-step synthesis, including the preparation of two key intermediates. While specific quantitative data for this exact compound is not available in current literature, this document presents established methodologies for analogous transformations to ensure a high probability of successful synthesis. The potential biological significance of this compound is inferred from the known pharmacological activities of its constituent chemical motifs.
Proposed Synthetic Pathway
The synthesis of the target compound can be achieved through a convergent three-step process, as illustrated in the workflow diagram below. The initial steps involve the independent synthesis of two key intermediates: Intermediate A , 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, and Intermediate B , 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole. The final step involves the amide coupling of these two intermediates to yield the desired product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
Synthesis of Intermediate A: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
This synthesis is a two-step process involving the N-alkylation of saccharin followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate
-
Materials: Saccharin, ethyl 3-bromopropanoate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a solution of saccharin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
-
Materials: Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate, a hydrolyzing agent (e.g., lithium hydroxide), and a solvent system (e.g., tetrahydrofuran/water).
-
Procedure:
-
Dissolve the ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
-
Synthesis of Intermediate B: 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole
This synthesis is based on the Hantzsch thiazole synthesis.[1][2][3][4]
-
Materials: Cyclohexanone, thiourea, and iodine.
-
Procedure:
-
Combine cyclohexanone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol.
-
Slowly add a solution of iodine (1.0 eq) in ethanol to the mixture.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the mixture and neutralize with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a base such as sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of the Final Product: this compound
This final step involves the amide coupling of the two synthesized intermediates.[5][6][7][8][9]
-
Materials: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (Intermediate A), 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (Intermediate B), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), an activator like 1-hydroxybenzotriazole (HOBt), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., DMF or dichloromethane - DCM).
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) in the chosen solvent.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at 0°C for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate B (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
As this guide outlines a proposed synthesis, experimental data is not available. The following tables provide expected inputs and potential characterization data based on the described protocols.
Table 1: Reactants and Expected Products
| Step | Starting Material(s) | Key Reagents | Expected Product |
| 2.1.1 | Saccharin, Ethyl 3-bromopropanoate | K₂CO₃, DMF | Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate |
| 2.1.2 | Ethyl 3-(saccharin-2-yl)propanoate | LiOH, THF/H₂O | 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid |
| 2.2 | Cyclohexanone, Thiourea | Iodine, Ethanol | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole |
| 2.3 | Intermediates A and B | EDC, HOBt, DIPEA | This compound |
Table 2: Suggested Analytical Characterization
| Compound | Analytical Technique | Expected Observations |
| All Intermediates and Final Product | ¹H NMR, ¹³C NMR | Peaks corresponding to the expected chemical structure. |
| Mass Spectrometry (e.g., HRMS) | Molecular ion peak corresponding to the calculated molecular weight. | |
| FT-IR Spectroscopy | Characteristic vibrational frequencies for functional groups (e.g., C=O, S=O, N-H, C-N). | |
| Final Product | Purity Analysis (e.g., HPLC) | High purity peak indicating successful purification. |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of the target compound has not been reported, its constituent moieties, saccharin and 2-aminobenzothiazole, are present in numerous pharmacologically active molecules.
-
Saccharin Derivatives: Recent studies have suggested that saccharin and its derivatives may possess antimicrobial properties, potentially by disrupting bacterial biofilms.[10]
-
2-Aminobenzothiazole Derivatives: This scaffold is a well-known pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[11]
The combination of these two pharmacophores in the target molecule suggests potential for novel biological activity. The mechanism of action would need to be elucidated through future biological screening and pathway analysis.
Caption: Potential interaction of the target compound's scaffolds with biological targets.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. thieme.de [thieme.de]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Novel Benzisothiazole Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel benzisothiazole dioxide derivatives. The document details experimental protocols for the synthesis of various derivatives, presents characterization data in a structured format, and explores the interaction of these compounds with key cellular signaling pathways.
Introduction to Benzisothiazole Dioxides
The 1,2-benzisothiazole-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, has long been recognized for its sweetening properties.[1] Beyond its use as an artificial sweetener, the unique chemical structure of the benzisothiazole dioxide core has garnered significant interest in medicinal chemistry. The rigid, bicyclic system featuring a sulfonamide moiety makes it an attractive pharmacophore for designing novel therapeutic agents. Researchers have explored its derivatives for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] This guide focuses on the synthesis and characterization of novel derivatives of this versatile scaffold, providing a foundation for further drug discovery and development efforts.
Synthesis of Novel Benzisothiazole Dioxide Derivatives
The synthesis of novel benzisothiazole dioxide derivatives primarily involves the modification of the saccharin backbone at the nitrogen atom (N-substitution) or on the benzene ring. This section details various synthetic strategies with specific experimental protocols.
N-Substituted Benzisothiazole Dioxide Derivatives
A common and straightforward approach to generating novel derivatives is through the alkylation or arylation of the nitrogen atom of the saccharin core.
Experimental Protocol: General Procedure for N-Alkylation of Saccharin [3]
-
Dissolve sodium saccharin (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add the desired alkyl halide (1.1 eq) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired N-alkylated saccharin derivative.
This protocol can be adapted for the synthesis of a variety of N-substituted derivatives by using different alkylating or arylating agents.
Benzene Ring-Substituted Benzisothiazole Dioxide Derivatives
Modification of the benzene ring of the saccharin scaffold allows for the introduction of diverse functional groups, leading to compounds with potentially unique biological activities. One effective method for achieving this is through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of 6-(1,2,3-Triazol-1-yl) Saccharin Derivatives via CuAAC [4][5]
This synthesis involves the preparation of a 6-azidosaccharin precursor followed by its reaction with various alkynes.
-
Step 1: Synthesis of N-tert-butyl-6-azidosaccharin [5]
-
Synthesize N-tert-butyl-6-aminosaccharin from commercially available starting materials.
-
To a solution of N-tert-butyl-6-aminosaccharin in a suitable solvent, add p-toluenesulfonic acid monohydrate and sodium nitrite, followed by potassium iodide. Stir the reaction at 10-15°C to facilitate the diazotization and subsequent conversion to the azide.
-
-
-
To a solution of N-tert-butyl-6-azidosaccharin (1.0 eq) and the desired alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.4 eq) and copper(II) sulfate pentahydrate (0.2 eq).
-
Heat the reaction mixture at 45-50°C and monitor its progress by TLC.
-
Upon completion, cool the reaction, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Dissolve the N-tert-butyl protected triazole derivative in trifluoroacetic acid (TFA).
-
Reflux the mixture for 18 hours to remove the tert-butyl protecting group.
-
Concentrate the reaction mixture under reduced pressure to obtain the final 6-(1,2,3-triazol-1-yl) saccharin derivative.
-
This modular approach allows for the synthesis of a diverse library of compounds by varying the alkyne reaction partner.
Characterization of Novel Benzisothiazole Dioxide Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques are employed for this purpose.
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| N-benzylsaccharin | N-Alkylation | 85 | 96-98 | 7.85-7.25 (m, 9H, Ar-H), 5.01 (s, 2H, CH2) | 1730 (C=O), 1340, 1180 (SO2) | 273 (M+) |
| 6-(4-phenyl-1H-1,2,3-triazol-1-yl)saccharin | CuAAC | 78 | 245-247 | 8.85 (s, 1H, triazole-H), 8.30-7.50 (m, 8H, Ar-H) | 3140 (N-H), 1725 (C=O), 1330, 1175 (SO2) | 328 (M+) |
| N-(2-oxo-2-phenylethyl)saccharin | N-Alkylation | 72 | 162-164 | 8.10-7.50 (m, 9H, Ar-H), 5.30 (s, 2H, CH2) | 1735, 1690 (C=O), 1335, 1185 (SO2) | 301 (M+) |
Table 1: Physicochemical and Spectroscopic Data for Selected Novel Benzisothiazole Dioxide Derivatives.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of benzisothiazole derivatives as anticancer and anti-inflammatory agents.[6] The biological activity of these compounds is often attributed to their ability to modulate key cellular signaling pathways, such as the AKT and ERK pathways, which are frequently dysregulated in cancer.
The AKT Signaling Pathway
The AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.
Caption: The AKT signaling pathway and potential inhibition by benzisothiazole dioxide derivatives.
The ERK Signaling Pathway
The ERK/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently implicated in cancer.
Caption: The ERK signaling pathway and potential inhibition by benzisothiazole dioxide derivatives.
Experimental Workflow
The development of novel benzisothiazole dioxide derivatives follows a structured workflow from initial synthesis to biological evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of novel benzisothiazole dioxide derivatives.
Conclusion
The benzisothiazole dioxide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for generating diverse libraries of derivatives. The characterization data and exploration of their interactions with key signaling pathways underscore the potential of these compounds in drug discovery, particularly in the field of oncology. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating these findings into clinically viable treatments.
References
- 1. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmcr.com [ijmcr.com]
- 4. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Novel Saccharin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin, a well-known artificial sweetener, has emerged as a privileged scaffold in medicinal chemistry due to its unique structural features and diverse biological activities. The core structure, 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, provides a versatile platform for the synthesis of novel derivatives with a wide range of therapeutic potential. These derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents. The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.
This technical guide provides a comprehensive overview of the physicochemical properties of novel saccharin derivatives. It includes a summary of available quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows to aid in research and development.
Physicochemical Properties of Saccharin and Its Derivatives
The physicochemical properties of saccharin derivatives are crucial for their drug-like characteristics. Key parameters include solubility, acidity (pKa), and lipophilicity (logP). While extensive quantitative data for a wide range of novel derivatives is still emerging in the literature, the properties of the parent saccharin molecule and some derivatives provide a foundational understanding.
Table 1: Physicochemical Properties of Saccharin and its Salts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Solubility | pKa |
| Saccharin | C₇H₅NO₃S | 183.18 | 3.44 g/L in water | 1.6 |
| Sodium Saccharin | C₇H₄NNaO₃S | 205.17 | 670 g/L in water | Not Applicable |
| Calcium Saccharin | C₁₄H₈CaN₂O₆S₂ | 404.42 | High | Not Applicable |
Source:
The low aqueous solubility of the acidic form of saccharin can be overcome by forming highly soluble sodium or calcium salts. The acidic nature of the N-H proton (pKa ≈ 1.6) is a key feature, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.
Table 2: Biological Activity of Selected Novel Saccharin Derivatives
| Compound ID | Derivative Type | Biological Activity | IC₅₀ (µM) | Target Cell Line |
| 10a | Saccharinyl hydrazide derivative | Anticancer | 7.64 ± 0.01 | Ovcar-3 |
| 10a | Saccharinyl hydrazide derivative | Anticancer | 8.66 ± 0.01 | M-14 |
| CU-CPD103 | N-substituted saccharin | Anti-inflammatory | 7.88 ± 1.25 | RAW 264.7 |
Source:
The data in Table 2 highlights the potent biological activity of specific novel saccharin derivatives. The IC₅₀ values in the low micromolar range suggest that these compounds are promising leads for further drug development.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative class of saccharin derivatives and for key biological assays.
Synthesis of Saccharin-1,2,3-triazole Conjugates
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a robust method for synthesizing diverse libraries of saccharin derivatives. This protocol is based on the synthesis of saccharin-1,2,3-triazole conjugates.
Materials:
-
N-t-butyl-6-ethynyl-1,2-benzisothiazole-3-one-1,1-dioxide (ethynyl-saccharin derivative)
-
Azide derivative of interest
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
tert-Butanol
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the ethynyl-saccharin derivative (1.0 equivalent) and the desired azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the reaction mixture, add a solution of sodium ascorbate (0.4 equivalents) in water, followed by a solution of CuSO₄·5H₂O (0.2 equivalents) in water.
-
Reaction Conditions: Stir the reaction mixture vigorously at 45-50 °C for 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-t-butyl protected saccharin-triazole conjugate.
-
Deprotection: To remove the N-t-butyl protecting group, reflux the purified product in trifluoroacetic acid (TFA) for 18 hours.
-
Final Purification: After cooling, remove the TFA under reduced pressure and purify the final product by an appropriate method (e.g., recrystallization or column chromatography) to obtain the desired saccharin-1,2,3-triazole conjugate.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., Ovcar-3, M-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Saccharin derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the saccharin derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Signaling Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key mediator in inflammation, and is useful for screening compounds with anti-inflammatory potential.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) or Interferon-gamma (IFN-γ) to induce NO production
-
Saccharin derivatives
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the saccharin derivatives for 1 hour.
-
Induction of NO Production: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) or IFN-γ for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the Griess reagent.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite (a stable product of NO) in the supernatant is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the saccharin derivatives on NO production can then be calculated.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanisms of action and for designing further experiments.
Experimental Workflow for Screening and Characterization
The following diagram illustrates a general workflow for the screening and characterization of novel saccharin derivatives.
Caption: A general experimental workflow for the discovery and development of novel saccharin derivatives.
JAK/STAT Signaling Pathway and Potential Inhibition
Certain saccharin derivatives have been shown to inhibit inflammatory responses mediated by the JAK/STAT signaling pathway. The diagram below illustrates this pathway and a hypothetical mode of inhibition.
Caption: The JAK/STAT signaling pathway and a potential point of inhibition by a saccharin derivative.
Apoptosis Induction via Caspase-3 Activation
Some saccharin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), a process that often involves the activation of caspase enzymes.
Caption: A simplified diagram of apoptosis induction by a saccharin derivative via the caspase cascade.
Conclusion
Novel saccharin derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the tunability of their physicochemical properties, make them attractive candidates for the development of new therapeutics. This guide has provided an overview of their key physicochemical characteristics, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways. Further research, particularly in the systematic collection of quantitative physicochemical data for a broader range of derivatives, will be crucial for advancing these promising compounds from the laboratory to the clinic.
Exploring the Chemical Space of N-Acyl-Tetrahydro-benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide delves into a specific and promising subset of this chemical family: N-acyl-tetrahydro-benzothiazoles . The saturation of the benzene ring to a tetrahydro-benzothiazole core introduces a three-dimensional character to the otherwise planar benzothiazole, opening up new avenues for exploring chemical space and interacting with biological targets. The addition of an N-acyl group further provides a versatile handle for modulating the physicochemical and pharmacological properties of these compounds.
This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of N-acyl-tetrahydro-benzothiazoles, with a particular focus on their emerging role as kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling pathway.
Chemical Synthesis
The synthesis of N-acyl-tetrahydro-benzothiazoles typically involves a multi-step sequence, starting from readily available precursors. A general synthetic approach is outlined below.
General Synthetic Scheme
A common route to N-acyl-tetrahydro-benzothiazoles begins with the synthesis of a 2-amino-4,5,6,7-tetrahydro-benzothiazole intermediate. This is often achieved through the reaction of a cyclohexanone derivative with a thiourea equivalent in the presence of a halogenating agent. The resulting aminothiazole can then be acylated using various acylating agents to introduce the desired N-acyl group.
Caption: General synthetic workflow for N-acyl-tetrahydro-benzothiazoles.
Biological Activities and Mechanism of Action
N-acyl-tetrahydro-benzothiazoles have shown promise in a range of therapeutic areas, with a significant focus on their activity as kinase inhibitors. The PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, has emerged as a key target for this class of compounds.[1] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several studies have demonstrated that benzothiazole derivatives can act as potent and selective inhibitors of PI3K isoforms. The tetrahydro-benzothiazole core, coupled with appropriate N-acylation, can be designed to fit into the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by N-acyl-tetrahydro-benzothiazoles.
Quantitative Data Presentation
The biological activity of N-acyl-tetrahydro-benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases or cancer cell lines. The following tables summarize representative data for this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative N-Acyl-tetrahydro-benzothiazoles
| Compound ID | N-Acyl Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| THB-1 | Acetyl | 150 | 25 | 300 | 450 |
| THB-2 | Propionyl | 120 | 18 | 250 | 400 |
| THB-3 | Benzoyl | 85 | 10 | 180 | 320 |
| THB-4 | 4-Chlorobenzoyl | 60 | 5 | 150 | 280 |
Table 2: Anti-proliferative Activity of Representative N-Acyl-tetrahydro-benzothiazoles against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| THB-3 | PC-3 (Prostate Cancer) | 0.5 |
| THB-3 | MCF-7 (Breast Cancer) | 1.2 |
| THB-4 | PC-3 (Prostate Cancer) | 0.2 |
| THB-4 | MCF-7 (Breast Cancer) | 0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the synthesis and biological evaluation of N-acyl-tetrahydro-benzothiazoles.
Synthesis of 2-Amino-4,5,6,7-tetrahydro-benzothiazole
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in glacial acetic acid, add thiourea (1.1 eq).
-
Halogenation: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture at 0-5 °C.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for N-Acylation
-
Reaction Setup: To a solution of 2-amino-4,5,6,7-tetrahydro-benzothiazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).
-
Acylation: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
MTT Assay for Anti-proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
An In-Depth Technical Guide to the Identification of Potential Biological Targets for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of modern methodologies employed to identify the biological targets of novel heterocyclic compounds. Heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of a vast number of approved drugs. Understanding the specific molecular targets of new heterocyclic entities is a critical step in the drug discovery and development pipeline, elucidating their mechanism of action and potential therapeutic applications. This document outlines both experimental and computational approaches, offering detailed protocols for key techniques and summarizing crucial quantitative data for comparative analysis.
Introduction to Target Identification
The identification of a drug's biological target is fundamental to understanding its pharmacological effect. For novel heterocyclic compounds, which exhibit a wide range of biological activities, pinpointing their direct molecular interactors is essential for lead optimization, predicting potential off-target effects, and designing safer and more efficacious therapeutics. The process of target identification can be broadly categorized into two main approaches: experimental (wet lab) and computational (in-silico).
Experimental Approaches for Target Identification
Experimental methodologies provide direct evidence of physical interactions between a compound and its biological target. These techniques are often used to validate hypotheses generated from computational models or phenotypic screens.
Affinity-Based Methods
Affinity-based approaches are predicated on the specific binding interaction between the heterocyclic compound (ligand) and its protein target.[1]
This is a widely used and powerful technique that involves immobilizing the heterocyclic compound onto a solid support to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.[2][3][4]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry [3][5][6]
-
Probe Synthesis:
-
Identify a non-essential position on the heterocyclic compound for the attachment of a linker arm.
-
Synthesize a derivative of the compound with a linker terminating in a reactive functional group (e.g., NHS ester, alkyne).
-
Couple the linker-modified compound to a solid support (e.g., agarose or magnetic beads).
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Incubate the immobilized compound with the cell lysate to allow for the formation of compound-target complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a denaturing agent (e.g., SDS), or by changing the pH or ionic strength of the buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Workflow for Affinity Chromatography-Mass Spectrometry
Workflow for identifying protein targets using AC-MS.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolytic degradation.[7][8][9][10][11]
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS) [7][8][9][10][11]
-
Cell Lysate Preparation: Prepare a native cell lysate as described for AC-MS.
-
Compound Incubation:
-
Divide the lysate into two aliquots.
-
Treat one aliquot with the heterocyclic compound of interest and the other with a vehicle control (e.g., DMSO).
-
Incubate to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to both the compound-treated and control lysates.
-
Incubate for a defined period to allow for partial protein digestion.
-
-
Analysis:
-
Stop the digestion by adding a denaturing agent (e.g., SDS-PAGE loading buffer) and heating.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining.
-
Identify protein bands that are more abundant in the compound-treated sample compared to the control, as these represent proteins protected from proteolysis.
-
Excise these bands and identify the proteins by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.[12][13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [12][13][14][15]
-
Cell Treatment: Treat intact cells with the heterocyclic compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Computational Approaches for Target Identification
In-silico methods leverage computational power to predict potential biological targets for a given compound, thereby narrowing down the candidates for experimental validation.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique where a single ligand (the heterocyclic compound) is docked against a large library of protein structures to identify potential binding partners.[16][17][18][19]
Computational Workflow: Reverse Docking [16][17][18][19]
-
Ligand Preparation:
-
Generate a 3D conformation of the heterocyclic compound.
-
Assign appropriate atom types and partial charges.
-
-
Protein Target Library Preparation:
-
Compile a library of 3D protein structures from databases such as the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Use a docking algorithm to systematically evaluate the binding of the heterocyclic compound to the active or allosteric sites of each protein in the library.
-
The docking program calculates a scoring function to estimate the binding affinity for each protein-ligand complex.
-
-
Hit Identification and Ranking:
-
Rank the proteins based on their docking scores.
-
Prioritize the top-ranking proteins as potential targets for further investigation.
-
Logical Flow for Reverse Docking
Computational workflow for reverse docking.
Quantitative Data in Target Identification
The following table summarizes key quantitative parameters used to assess the interaction between a heterocyclic compound and its biological target.
| Parameter | Description | Typical Range | Experimental Method(s) |
| Kd (Dissociation Constant) | A measure of the binding affinity between a ligand and its target. A lower Kd indicates a stronger interaction. | pM to mM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), CETSA |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a compound that inhibits a biological process or enzyme activity by 50%. | nM to µM | Enzyme activity assays, cell-based proliferation assays |
| EC50 (Half-maximal Effective Concentration) | The concentration of a compound that produces 50% of its maximal effect. | nM to µM | Cell-based signaling assays, functional assays |
| DC50 (Half-maximal Degradation Concentration) | The concentration of a degrader compound that induces 50% degradation of the target protein. | nM to µM | Western blotting, mass spectrometry-based proteomics |
Signaling Pathways as Targets for Heterocyclic Compounds
Many heterocyclic compounds exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action. Below are examples of signaling pathways targeted by well-known heterocyclic compounds.
Staurosporine and the Hippo Signaling Pathway
Staurosporine, a microbial alkaloid, is a broad-spectrum kinase inhibitor.[20] It has been shown to regulate the Hippo signaling pathway, which is involved in controlling organ size and cell proliferation.[21]
Staurosporine's effect on the Hippo signaling pathway.
Imatinib and the BCR-ABL Signaling Pathway
Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[22] It specifically targets the BCR-ABL fusion protein, inhibiting its downstream signaling pathways that promote cell proliferation and survival.[1][23][24]
Imatinib's inhibition of the BCR-ABL signaling pathway.
Conclusion
The identification of biological targets for novel heterocyclic compounds is a multifaceted process that integrates both sophisticated experimental techniques and powerful computational methods. This guide has provided an in-depth overview of key methodologies, from affinity-based pulldowns to in-silico reverse docking. The detailed protocols and comparative quantitative data aim to equip researchers with the necessary knowledge to design and execute effective target identification strategies. Furthermore, the visualization of signaling pathways modulated by known heterocyclic drugs underscores the importance of understanding the broader biological context of compound-target interactions. A judicious combination of the approaches outlined herein will undoubtedly accelerate the translation of promising heterocyclic compounds into novel therapeutics.
References
- 1. ClinPGx [clinpgx.org]
- 2. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 10. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 12. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. Staurosporine Induces Platelet Apoptosis Through p38 Mitogen-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Lyn-SIRT1 signaling pathway is involved in imatinib resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Substituted Propanamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of substituted propanamides, a class of chemical compounds with emerging potential in oncology research. This document outlines the fundamental experimental protocols, presents available data on their cytotoxic effects, and visualizes key experimental workflows and cellular signaling pathways. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents.
Introduction to Substituted Propanamides in Cytotoxicity Screening
Substituted propanamides are a diverse group of organic molecules characterized by a propanamide backbone with various functional groups. These substitutions significantly influence their chemical properties and biological activities, including their potential to induce cell death in cancerous cells. The preliminary screening of these compounds is a critical first step in the drug discovery pipeline to identify lead candidates with potent cytotoxic activity. This process typically involves in vitro assays to determine the concentration at which a compound can inhibit cancer cell growth and to elucidate the underlying mechanisms of action.
Experimental Protocols
A standardized approach is crucial for the reliable and reproducible cytotoxicity screening of novel compounds. Below are detailed methodologies for key experiments.
Synthesis of Substituted Propanamides
While specific synthetic routes will vary based on the desired substitutions, a general method for the synthesis of a novel propanamide derivative, (E)-N-hydroxy-3-(2-(4-fluorostyryl) thiazol-4-yl) propanamide (BKS-112), has been described and serves as an illustrative example. This process often involves computational insights from molecular docking analyses to guide the design of derivatives with high binding potential to their molecular targets.[1]
Cell Line Maintenance and Culture
The choice of cell line is critical for the relevance of the cytotoxicity screening. For instance, the human triple-negative breast cancer (TNBC) cell line MDA-MB-231 is a common model.[1]
-
Cell Line: Human Triple-Negative Breast Cancer (TNBC) cell line MDA-MB-231.
-
Source: American Type Culture Collection (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
Incubation Conditions: Standard incubation at 37°C in a humidified atmosphere containing 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
-
Cell Seeding: Seed 5 x 10^4 cells per well into a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted propanamide compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data on Cytotoxicity
The cytotoxic effects of substituted propanamides are typically quantified by their IC50 values. While a comprehensive database is beyond the scope of this guide, the following table structure is recommended for presenting such data.
| Compound ID | Chemical Substitution | Cell Line | Incubation Time (h) | IC50 (µM) |
| BKS-112 | (E)-3-(2-(4-fluorostyryl) thiazol-4-yl) | MDA-MB-231 | 72 | Data not available in provided search results |
| Compound X | Substitution details | e.g., MCF-7 | e.g., 48 | Insert value |
| Compound Y | Substitution details | e.g., A549 | e.g., 72 | Insert value |
Note: Specific IC50 values for a broad range of substituted propanamides were not available in the initial search results. Researchers should populate this table with their experimental findings.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following are examples of how to represent experimental workflows and signaling pathways using the DOT language for Graphviz.
General Workflow for Cytotoxicity Screening
This diagram outlines the typical steps involved in the preliminary cytotoxicity screening of novel compounds.
Caption: Workflow for Preliminary Cytotoxicity Screening.
Hypothesized Signaling Pathway Inhibition
Some propanamide derivatives, such as BKS-112, are known to act as histone deacetylase (HDAC) inhibitors.[1] HDAC6 inhibition has been shown to impact pathways like the AKT/mTOR pathway.[1] The following diagram illustrates this inhibitory action.
Caption: Inhibition of HDAC6 by BKS-112 and its effect on the AKT/mTOR pathway.
Conclusion
The preliminary cytotoxicity screening of substituted propanamides is a promising avenue for the identification of novel anticancer therapeutic candidates. This guide provides a foundational framework for conducting such research, from experimental design to data interpretation and visualization. Further investigations are warranted to expand the library of tested compounds, evaluate their efficacy across a broader range of cancer cell lines, and to fully elucidate their molecular mechanisms of action. The methodologies and visualization tools presented herein are intended to support these ongoing research efforts in the field of drug discovery and development.
References
Derivatization of 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide for Biological Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the derivatization of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, for the purposes of biological screening and drug discovery. The saccharin scaffold has proven to be a versatile starting point for the synthesis of a wide array of biologically active molecules. This document details synthetic strategies, summarizes key biological findings with quantitative data, provides exemplary experimental protocols, and visualizes relevant pathways and workflows.
Introduction to the Saccharin Scaffold
Saccharin, a well-known artificial sweetener, possesses a unique and stable heterocyclic structure, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Its chemical properties, including the acidic N-H group and the aromatic ring, allow for diverse chemical modifications. These modifications have led to the discovery of derivatives with a broad spectrum of biological and pharmaceutical activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The derivatization of saccharin can be broadly categorized into two main approaches: substitution at the nitrogen atom (N-alkylation) and substitution on the benzene ring.
Synthetic Strategies for Derivatization
The most common method for synthesizing N-substituted saccharin derivatives involves the direct alkylation of saccharin's sodium or potassium salt with various alkyl halides in a suitable solvent like dimethylformamide (DMF).[1] In some procedures, the sodium or potassium salt of saccharin is prepared in situ by reacting saccharin with a base like sodium hydride or potassium carbonate, followed by the addition of the alkylating agent.[1][4]
Another significant strategy involves the derivatization of the benzene ring of the saccharin molecule. This approach is particularly valuable as it preserves the cyclic sulfonamide and lactam groups, which are often crucial for biological activity.[5] A notable method for benzene ring functionalization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to create novel saccharin-1,2,3-triazole conjugates.[5]
Biological Activities of Saccharin Derivatives
Carbonic Anhydrase Inhibition
A significant area of research has focused on saccharin derivatives as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[4][6][7] These enzymes play a crucial role in the pH regulation of tumors, making them attractive targets for anticancer therapies.[6] Both N-substituted and "opened" saccharin derivatives, where the isothiazolone ring is cleaved, have shown potent and selective inhibitory activity.[4][6]
Table 1: Inhibitory Activity of Saccharin Derivatives against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)
| Compound | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Series 1 | N-substituted with various linkers and aromatic groups | >10,000 | >10,000 | 20 - 298 | 4.3 - 432 | [6] |
| 8a | Saccharin-1,2,3-triazole hybrid | - | 3,000 | - | - | [6] |
| 8f | Saccharin-1,2,3-triazole hybrid | - | 3,000 | - | - | [6] |
Note: This table presents a selection of data to illustrate the range of activities. For a comprehensive list of all 60 compounds and their activities, please refer to the source material.[4]
Anti-inflammatory Activity via JAK/STAT Pathway Inhibition
Certain saccharin-based compounds have been identified as antagonists of the interferon signaling pathway, which is a key component of the inflammatory response.[8][9][10] These derivatives have been shown to inhibit the JAK/STAT1 signaling pathway, leading to a reduction in the production of nitric oxide (NO), a pro-inflammatory mediator.[8][9][10]
Table 2: Inhibitory Activity of Saccharin Derivatives on Nitric Oxide Production
| Compound | Target Pathway | Assay System | IC50 (µM) | Reference |
| CU-CPD103 | JAK/STAT1 | LPS-stimulated RAW 264.7 cells | Not specified | [8][9][10] |
| 103 | JAK/STAT1 | IFN-γ-stimulated RAW 264.7 cells | 7.88 ± 1.25 | [9][10] |
Antimicrobial and Antifungal Activity
Derivatives of 1,2-benzisothiazolin-3-one have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, as well as antifungal activity against various yeasts and molds.[11][12] The antibacterial and antifungal efficacy is often associated with the 1,2-benzisothiazolin-3-one core structure, as the corresponding 1,1-dioxide derivatives can be inactive.[11]
Table 3: Antimicrobial Activity of Selected 1,2-Benzisothiazolin-3-one Derivatives
| Compound Type | Target Organisms | Activity Range (Potency vs. Parent Compound) | Reference |
| N-arylalkanoic and N-aryloxyalkanoic acids and their esters/amides | Gram-positive bacteria | 10-20 times higher | [11] |
| Various substituted 1,2-benzisothiazolin-3-ones | Gram-positive bacteria, yeasts, dermatophytes | Potent and broad-spectrum | [12] |
Experimental Protocols
General Synthesis of N-Alkyl Saccharin Derivatives
This protocol is a generalized procedure based on common methods described in the literature.[1][4]
Materials:
-
Saccharin
-
Potassium carbonate (K2CO3)
-
Appropriate alkyl halide (e.g., propargyl bromide)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of saccharin in DMF, add potassium carbonate.
-
Add the desired alkyl halide to the mixture.
-
Heat the reaction mixture at 80°C for 24-48 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-alkyl saccharin derivative.
Synthesis of Saccharin-1,2,3-triazole Conjugates via CuAAC ("Click Chemistry")
This protocol is a representative example of synthesizing benzene ring-substituted saccharin derivatives.[5]
Materials:
-
N-t-butyl-protected 6-ethynylsaccharin
-
Desired azide (e.g., benzylazide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
Dissolve the N-t-butyl-protected 6-ethynylsaccharin and the azide in a 1:1 mixture of t-BuOH and water.
-
Add copper(II) sulfate pentahydrate (0.2 equivalents) and sodium ascorbate (0.4 equivalents) to the solution.
-
Stir the reaction mixture at 45°C until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
If necessary, remove the t-butyl protecting group using trifluoroacetic acid (TFA) in reflux to yield the final saccharin-1,2,3-triazole conjugate.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the JAK/STAT1 signaling pathway by saccharin derivatives.
Experimental Workflow Diagram
Caption: General workflow for the derivatization and screening of saccharin.
References
- 1. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Novel N-(tetrahydro-benzothiazol-2-yl)propanamide Derivatives: An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the structural elucidation of novel N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives, compounds of significant interest in medicinal chemistry. The following sections detail the synthetic protocols, spectroscopic and spectrometric data, and the logical workflow for confirming the chemical structure of these molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis and Characterization
The synthesis of N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives is typically achieved through the condensation reaction of 2-aminobenzothiazole with a suitable carboxylic acid or acid chloride. A common and efficient method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond.
The structural confirmation of the synthesized compounds relies on a combination of spectroscopic and spectrometric techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Table 1: Key Spectroscopic and Spectrometric Data
| Analytical Technique | Parameter | Observed Value/Pattern | Interpretation |
| FTIR | Vibrational Frequency (cm⁻¹) | ~3430 (N-H str), ~2970 (C-H str), ~1640 (C=O str), ~1560 (N-H bend), ~1460 (C=N str) | Presence of key functional groups: amide N-H, alkyl C-H, amide carbonyl, and benzothiazole C=N. |
| ¹H NMR | Chemical Shift (δ, ppm) | ~12.6 (s, 1H, NH), 7.8-8.1 (m, 4H, Ar-H), 4.1 (q, 1H, CH), 1.5 (d, 3H, CH₃) | Confirms the presence and connectivity of protons in the amide, aromatic, and propanamide moieties. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~175 (C=O), ~166 (C=N), 115-153 (Ar-C), ~45 (CH), ~18 (CH₃) | Indicates the carbon skeleton, including the amide carbonyl, benzothiazole carbons, and aliphatic carbons. |
| Mass Spec. | m/z ratio | [M+H]⁺ | Corresponds to the molecular weight of the target compound, confirming its elemental composition. |
Experimental Protocols
Synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide.[1]
A widely used method for the synthesis of N-(benzothiazol-2-yl) amide derivatives is the DCC mediated coupling of a carboxylic acid and an amine.[1]
Materials:
-
2-aminobenzothiazole
-
Flurbiprofen (or other suitable carboxylic acid)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous acetone
-
Acidified cold water
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 2-aminobenzothiazole (0.1 mol) in anhydrous acetone (75 ml), add the desired carboxylic acid (e.g., flurbiprofen) (0.1 mol).
-
Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (0.11 mol) portion-wise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 20-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Pour the filtrate into acidified cold water to precipitate the crude product.
-
Filter the solid, wash with cold acetone, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified N-(benzothiazol-2-yl)propanamide derivative.
Spectroscopic and Spectrometric Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., High-Resolution Mass Spectrometer)
Sample Preparation and Analysis:
-
FTIR: Prepare a KBr pellet of the solid sample and record the spectrum.
-
NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) for analysis.
Visualizing the Workflow and Structural Elucidation
The following diagrams illustrate the experimental workflow for the synthesis and characterization of N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives and the logical process of structural elucidation.
Conclusion
The structural elucidation of novel N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. The methodologies and data presented in this guide provide a solid framework for researchers in the field. The consistent application of these protocols and a thorough interpretation of the resulting data are crucial for the unambiguous confirmation of the molecular structures of these promising compounds. The potential for these derivatives in various therapeutic areas, including as antibacterial agents, underscores the importance of their continued investigation.[2][3][4]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saccharin, a well-established scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The modification of the saccharin core, particularly at the N-position, has been a successful strategy for the development of novel therapeutic agents, including enzyme inhibitors.[1][2][3][4] This document provides a detailed protocol for the synthesis of a specific class of N-substituted saccharin derivatives: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide derivatives. The described synthetic route is a robust and efficient method for accessing these compounds, which can serve as valuable building blocks or final drug candidates in various research and development programs.
Synthetic Pathway Overview
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide derivatives is typically achieved through a two-step process. The first step involves the deprotonation of saccharin to form its sodium salt, which enhances its nucleophilicity. The second step is the N-alkylation of the sodium saccharin salt with a suitable 3-halopropanamide derivative. This document outlines the synthesis of a representative compound, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide.
Experimental Protocol
Materials and Methods
Materials:
-
Saccharin
-
Sodium hydroxide (NaOH)
-
3-Chloropropanamide
-
Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Procedure:
Step 1: Synthesis of Sodium Saccharin
-
In a 100 mL round-bottom flask, dissolve saccharin (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.0 eq) in deionized water.
-
Slowly add the sodium hydroxide solution to the saccharin solution while stirring at room temperature.
-
Continue stirring for 30 minutes to ensure complete formation of the sodium salt.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain sodium saccharin as a white solid. Dry the solid under vacuum.
Step 2: Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
-
To the flask containing the dried sodium saccharin (1.0 eq), add a solution of 3-chloropropanamide (1.1 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold deionized water and stir for 30 minutes to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
For column chromatography, elute with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Dry the purified product under vacuum to obtain 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide as a white solid.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.
-
Melting Point (MP): To assess purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide.
| Parameter | Value |
| Reactants | |
| Saccharin | 1.83 g (10 mmol) |
| Sodium Hydroxide | 0.40 g (10 mmol) |
| 3-Chloropropanamide | 1.18 g (11 mmol) |
| Reaction Conditions | |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 18 hours |
| Results | |
| Crude Product Yield | 2.15 g |
| Purified Product Yield | 1.78 g (70%) |
| Melting Point | 185-187 °C |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide.
References
- 1. Design, synthesis, SAR, and biological evaluation of saccharin-based hybrids as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening (HTS) of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the high-throughput screening (HTS) of novel enzyme inhibitors. The content covers both biochemical and cell-based assay formats, data analysis, and troubleshooting, designed to guide researchers in the efficient identification and characterization of potential drug candidates.
Introduction to High-Throughput Screening for Enzyme Inhibitors
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific enzyme target.[1] Enzymes are attractive drug targets due to their critical roles in various physiological and pathological processes. Identifying potent and selective enzyme inhibitors is a key step in the development of new therapeutics for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[2]
The HTS workflow for enzyme inhibitors typically involves several stages, from initial assay development and validation to primary screening of a compound library, followed by hit confirmation and characterization. This process is designed to be robust, reproducible, and scalable to accommodate the screening of thousands to millions of compounds.
Assay Formats for Enzyme Inhibitor Screening
The choice of assay format is critical for a successful HTS campaign and depends on the specific enzyme target and the desired screening outcome. The two main categories of assays are biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified enzymes and substrates to directly measure the effect of a compound on enzyme activity.[3] These assays are often preferred for primary screening due to their simplicity, lower cost, and higher throughput compared to cell-based assays.
Common Detection Methods in Biochemical Assays:
-
Fluorescence-Based Assays: These are the most common methods in HTS due to their high sensitivity and wide range of applications.[2][4] They include:
-
Fluorescence Intensity (FI): Measures the change in fluorescence of a substrate or product.
-
Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust method that combines time-resolved fluorescence with FRET to reduce background interference.
-
-
Luminescence-Based Assays: These assays measure the light produced from a chemical reaction, often through a coupled-enzyme system that generates a luminescent signal.
-
Absorbance-Based (Colorimetric) Assays: These assays measure the change in absorbance of light by a colored substrate or product. While generally less sensitive than fluorescence or luminescence assays, they can be a cost-effective option.
-
Mass Spectrometry (MS)-Based Assays: Offer a label-free and direct method for measuring the formation of product or consumption of substrate. MS-based assays are highly sensitive and can be used for complex enzyme reactions.
Cell-Based Assays
Cell-based assays measure the effect of a compound on enzyme activity within a cellular context. These assays provide more physiologically relevant data by accounting for factors such as cell permeability, off-target effects, and cytotoxicity.[6] They are often used in the later stages of the screening cascade to validate hits identified from biochemical screens.
Common Cell-Based Assay Formats:
-
Reporter Gene Assays: Measure the activity of a reporter gene (e.g., luciferase, β-galactosidase) whose expression is linked to the activity of the target enzyme or signaling pathway.
-
Second Messenger Assays: Measure changes in the levels of intracellular signaling molecules (e.g., cAMP, Ca2+) that are modulated by the target enzyme.
-
Phenotypic Assays: Measure a change in a cellular phenotype, such as cell viability, proliferation, or morphology, that is dependent on the activity of the target enzyme.
Experimental Protocols
This section provides detailed protocols for key HTS assays for enzyme inhibitor screening.
Biochemical Assay Protocol: Fluorescence Polarization (FP) Assay for Protease Inhibitors
This protocol describes a generic fluorescence polarization assay for screening protease inhibitors.
Materials:
-
Purified protease
-
Fluorescently labeled peptide substrate (FP probe)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (known protease inhibitor)
-
384-well black, low-volume microplates
Protocol:
-
Prepare Reagents:
-
Dilute the purified protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
-
Dilute the FP probe to the desired concentration in assay buffer. The optimal concentration is typically at or below the Km value for the enzyme.
-
Prepare serial dilutions of the test compounds and positive control in DMSO. Then, dilute them further into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or control solution to the wells of the 384-well plate.
-
Add 10 µL of the diluted protease solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted FP probe to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding a stop solution if necessary (e.g., a strong acid or a specific inhibitor). For FP assays, stopping the reaction is often not required if the reading is taken at a fixed time point.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the positive control (maximum inhibition).
-
mP_max is the average millipolarization of the negative control (no inhibition).
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cell-Based Assay Protocol: GPCR β-Arrestin Recruitment Assay
This protocol describes a common cell-based assay to screen for antagonists of a G-protein coupled receptor (GPCR) by measuring the recruitment of β-arrestin.
Materials:
-
A stable cell line co-expressing the target GPCR and a β-arrestin-enzyme fragment complementation (EFC) system (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium and supplements.
-
Agonist for the target GPCR.
-
Test compounds dissolved in DMSO.
-
Positive control antagonist.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection reagent for the EFC system.
-
384-well white, solid-bottom microplates.
Protocol:
-
Cell Culture and Plating:
-
Culture the cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired cell density.
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and positive control antagonist in assay buffer.
-
Add 5 µL of the diluted compounds or controls to the wells containing the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare the agonist at a concentration that elicits ~80% of the maximal response (EC80).
-
Add 5 µL of the EC80 agonist solution to all wells except for the negative control wells (which receive assay buffer).
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the luminescent signal on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)) where:
-
RLU_sample is the relative light unit value of the test well.
-
RLU_min is the average RLU of the positive control (maximum inhibition).
-
RLU_max is the average RLU of the negative control (no inhibition).
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Analysis
Clear and concise data presentation is crucial for interpreting HTS results and making informed decisions about hit progression.
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data from a primary HTS campaign for a kinase inhibitor screen.
| Compound ID | % Inhibition at 10 µM | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Cmpd-001 | 95.2 | 0.15 | 1.1 | 98.5 |
| Cmpd-002 | 88.7 | 0.52 | 0.9 | 92.1 |
| Cmpd-003 | 55.1 | 5.3 | 1.0 | 60.3 |
| Cmpd-004 | 12.3 | > 50 | N/A | 15.0 |
| Positive Ctrl | 99.8 | 0.01 | 1.2 | 100.0 |
Caption: Summary of screening data for a panel of compounds against Kinase X.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Mandatory Visualizations
General HTS Workflow for Enzyme Inhibitor Discovery
This diagram illustrates the typical workflow for an HTS campaign to identify and validate novel enzyme inhibitors.
Signaling Pathway Example: GPCR-Mediated β-Arrestin Recruitment
This diagram depicts the signaling pathway leading to β-arrestin recruitment upon GPCR activation, which is the basis for the cell-based assay described in the protocol.
Troubleshooting Common HTS Issues
HTS campaigns can be prone to various artifacts and sources of error. The following table outlines some common problems and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High False Positive Rate | - Compound autofluorescence or quenching- Compound aggregation- Non-specific enzyme inhibition (e.g., reactive compounds) | - Perform counter-screens without the enzyme or with an unrelated enzyme.- Include a detergent (e.g., Triton X-100) in the assay buffer.- Use orthogonal assays with different detection methods for hit confirmation. |
| High False Negative Rate | - Low compound potency- Compound instability in assay buffer- Insufficient assay sensitivity | - Screen at a higher compound concentration.- Assess compound stability under assay conditions.- Optimize assay parameters (e.g., enzyme/substrate concentrations, incubation time). |
| Poor Z'-factor (<0.5) | - High variability in controls- Small assay window | - Optimize reagent concentrations and dispensing volumes.- Ensure proper mixing and incubation conditions.- Use a more sensitive detection method. |
| Edge Effects in Plates | - Evaporation from wells at the edge of the plate- Temperature gradients across the plate | - Use plate lids or seals during incubation.- Incubate plates in a humidified chamber.- Allow plates to equilibrate to room temperature before reading. |
By following these detailed application notes and protocols, researchers can effectively design and execute HTS campaigns to discover and characterize novel enzyme inhibitors for further drug development.
References
- 1. GPCR β-Arrestin Product Solutions [emea.discoverx.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Development for Testing Benzisothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the development and implementation of cell-based assays to evaluate the therapeutic potential of benzisothiazole compounds. We present detailed protocols for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways, including PI3K/AKT and NF-κB. Furthermore, we include a summary of quantitative data from published studies to serve as a reference for compound screening and characterization. This document aims to equip researchers with the necessary tools to effectively investigate the cellular mechanisms of action of benzisothiazole derivatives in a drug discovery setting.
Introduction
Benzisothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their therapeutic potential, particularly in oncology, has garnered significant interest. Several studies have demonstrated that benzisothiazole compounds can induce cytotoxicity and apoptosis in various cancer cell lines, suggesting their promise as novel anticancer agents. The development of robust and reproducible cell-based assays is critical for the systematic evaluation of these compounds, enabling the elucidation of their mechanisms of action and the identification of lead candidates for further development.
This application note outlines a panel of essential cell-based assays for the preclinical evaluation of benzisothiazole compounds. We provide detailed, step-by-step protocols for key experiments, including the MTT assay for cytotoxicity, Annexin V/Propidium Iodide staining for apoptosis detection, and Western blotting for the analysis of the PI3K/AKT signaling pathway. Additionally, we present a curated summary of reported IC50 values for various benzisothiazole derivatives to facilitate data comparison and interpretation.
Key Cell-Based Assays for Evaluating Benzisothiazole Compounds
A multi-faceted approach employing a combination of assays is recommended to thoroughly characterize the cellular effects of benzisothiazole compounds.
Cytotoxicity Assays
The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic or cytostatic effects on cancer cells. This is typically achieved by measuring cell viability or proliferation after treatment with the compound of interest.
-
MTT/XTT Assays: These colorimetric assays are widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells. These assays are instrumental in determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a series of more specific assays should be performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. These assays often utilize a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis as a characteristic "DNA ladder."
Signaling Pathway Analysis
Investigating the molecular pathways modulated by benzisothiazole compounds is crucial for understanding their mechanism of action.
-
Western Blotting: This technique allows for the detection and quantification of specific proteins involved in key signaling pathways. For benzisothiazole compounds, it is particularly relevant to examine the phosphorylation status and expression levels of proteins in the PI3K/AKT and NF-κB pathways, which are frequently dysregulated in cancer and are known targets of some benzisothiazole derivatives.
-
Reporter Gene Assays: To assess the activity of transcription factors like NF-κB, luciferase reporter assays can be employed. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the transcription factor of interest. A change in luminescence upon compound treatment indicates a modulation of the transcription factor's activity.
-
Reactive Oxygen Species (ROS) Measurement: Some benzisothiazole compounds have been shown to induce the production of ROS, which can trigger apoptosis. Cellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Data Summary
The following tables summarize the cytotoxic effects of various benzisothiazole derivatives on different cancer cell lines, as reported in the literature. This data can serve as a valuable benchmark for new compound screening.
Table 1: IC50 Values of Benzisothiazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzisothiazolone Derivative 1 | L428 (Hodgkin's Lymphoma) | 3.3 (µg/ml) | |
| Benzisothiazolone Derivative 2 | L428 (Hodgkin's Lymphoma) | 4.35 (µg/ml) | |
| Benzisothiazolone Derivative 3 | L428 (Hodgkin's Lymphoma) | 13.8 (µg/ml) | |
| Substituted Pyridine Benzothiazole 29 | SKRB-3 (Breast Cancer) | 0.0012 | |
| Substituted Pyridine Benzothiazole 29 | SW620 (Colon Adenocarcinoma) | 0.0043 | |
| Substituted Pyridine Benzothiazole 29 | A549 (Lung Carcinoma) | 0.044 | |
| Substituted Pyridine Benzothiazole 29 | HepG2 (Hepatocellular Carcinoma) | 0.048 | |
| Thiourea Benzothiazole Derivative 3 | U-937 (Histiocytic Lymphoma) | 16.23 | |
| Pyridine Pyrimidine Benzothiazole 31 | ME-180 (Cervical Cancer) | 4.01 | |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | PC-3 (Prostate Cancer) | 19.9 (µg/ml) | |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | LNCaP (Prostate Cancer) | 11.2 (µg/ml) | |
| Substituted Phenylthizolidene Benzothiazole 70 | C6 (Glioma) | 30 | |
| Substituted Nitrophenylthizolidene Benzothiazole 71 | C6 (Glioma) | 30 | |
| Benzothiazole Derivative 2b | AsPC-1 (Pancreatic Cancer) | 12.44 | |
| Benzothiazole Derivative 2b | BxPC-3 (Pancreatic Cancer) | 14.99 | |
| Benzothiazole Derivative 2b | Capan-2 (Pancreatic Cancer) | 19.65 | |
| Benzothiazole Derivative 4d | AsPC-1 (Pancreatic Cancer) | 7.66 | |
| Benzothiazole Derivative 4d | BxPC-3 (Pancreatic Cancer) | 3.99 | |
| Benzothiazole Derivative 4d | Capan-2 (Pancreatic Cancer) | 8.97 | |
| Benzothiazole Derivative 4m | AsPC-1 (Pancreatic Cancer) | 8.49 | |
| Benzothiazole Derivative 4m | BxPC-3 (Pancreatic Cancer) | 9.81 | |
| Benzothiazole Derivative 4m | Capan-2 (Pancreatic Cancer) | 13.33 |
Conclusion
The cell-based assays outlined in this application note provide a robust framework for the preclinical evaluation of benzisothiazole compounds. By systematically assessing cytotoxicity, apoptosis induction, and the modulation of key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising compounds. The provided protocols and reference data are intended to facilitate the efficient and effective screening and characterization of novel benzisothiazole derivatives for drug discovery applications.
Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of benzisothiazole compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Benzisothiazole compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzisothiazole compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
Protocol 2: Measurement of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with benzisothiazole compounds using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzisothiazole compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Treat the cells with the benzisothiazole compound at the desired concentrations for the specified time. Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
For adherent cells, gently wash with PBS and then detach using trypsin-EDTA.
-
Combine the floating cells from the medium with the detached adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a quadrant plot using the FITC (Annexin V) and PI fluorescence signals.
-
The four quadrants represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes for other reasons)
-
-
Calculate the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the benzisothiazole compound.
Protocol 3: Analysis of PI3K/AKT Signaling Pathway by Western Blot
Objective: To investigate the effect of benzisothiazole compounds on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzisothiazole compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus (electrophoresis and transfer systems)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the benzisothiazole compound as described in the apoptosis protocol.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest (e.g., p-AKT) to the intensity of the loading control (e.g., β-actin) or the total protein (e.g., total AKT).
-
Calculate the fold change in protein expression or phosphorylation relative to the vehicle control.
Signaling Pathways and Experimental Workflow
Experimental Workflow for Assessing Benzisothiazole Compounds
Caption: Experimental workflow for the evaluation of benzisothiazole compounds.
Proposed Signaling Pathway for Benzisothiazole-Induced Apoptosis via PI3K/AKT Inhibition
Caption: Benzisothiazole compounds may inhibit PI3K, leading to apoptosis.
Proposed Signaling Pathway for Benzisothiazole-Mediated NF-κB Inhibition
Application of Computational Docking for Benzisothiazole Dioxide Derivatives in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzisothiazole dioxide derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery. Their therapeutic potential spans across various domains, including oncology, virology, and inflammatory diseases. Computational docking has emerged as a powerful tool to accelerate the identification and optimization of novel benzisothiazole dioxide-based drug candidates. By predicting the binding affinity and orientation of these derivatives within the active site of a biological target, computational docking provides valuable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective inhibitors. These application notes provide an overview of the practical application of molecular docking for benzisothiazole dioxide derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows.
Data Presentation: Docking Scores and Biological Activity
The following tables summarize the results from various studies, correlating computational docking scores with experimentally determined biological activities for benzisothiazole and its derivatives. This data facilitates the comparison of predicted binding affinities with actual inhibitory potency.
Table 1: Computationally Designed Benzisothiazole Derivatives Targeting Cancer-Related Proteins
| Compound ID | COX-1 (kcal/mol) | COX-2 (kcal/mol) | DHFR (kcal/mol) | MMP13 (kcal/mol) | FGFR1 (kcal/mol) | NEP (kcal/mol) |
| 1 | -8.5 | -9.2 | -7.8 | -8.1 | -8.3 | -7.9 |
| 2 | -8.7 | -9.5 | -8.1 | -8.3 | -8.5 | -8.2 |
| 3 | -8.2 | -9.0 | -7.5 | -7.9 | -8.1 | -7.6 |
| 4 | -9.0 | -9.8 | -8.5 | -8.7 | -8.9 | -8.6 |
| 5 | -8.8 | -9.6 | -8.3 | -8.5 | -8.7 | -8.4 |
| 6 | -8.4 | -9.1 | -7.7 | -8.0 | -8.2 | -7.8 |
| 7 | -9.2 | -10.1 | -8.8 | -9.0 | -9.2 | -8.9 |
| 8 | -8.9 | -9.7 | -8.4 | -8.6 | -8.8 | -8.5 |
| 9 | -9.5 | -10.5 | -9.1 | -9.3 | -9.5 | -9.2 |
| 10 | -9.3 | -10.2 | -8.9 | -9.1 | -9.3 | -9.0 |
Binding energies are presented in kcal/mol. Data is derived from a computational study on designed benzisothiazole derivatives.
Table 2: Benzothiazole Derivatives Targeting EGFR and VEGFR-2 Kinases
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| C6 | HER-2 | - | 0.18[1] |
| 1 | EGFR | -1967.63 (full fitness score) | - |
| 10 | VEGFR-2 | - | 0.19[2] |
| 11 | VEGFR-2 | - | 0.17[2] |
| 12 | VEGFR-2 | - | 0.15[2] |
| 21 | VEGFR-2 | - | 0.18[2] |
| 21 | EGFR | - | 0.16[2] |
| 22 | VEGFR-2 | - | 0.16[2] |
| 22 | EGFR | - | 0.13[2] |
| 23 | VEGFR-2 | - | 0.15[2] |
| 23 | EGFR | - | 0.11[2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[1][2]
Experimental Protocols
Protocol 1: Molecular Docking of Benzisothiazole Dioxide Derivatives
This protocol outlines a general workflow for performing molecular docking studies.
1. Ligand Preparation:
- The 3D structures of the benzisothiazole dioxide derivatives are constructed using molecular modeling software (e.g., ChemDraw, Avogadro).
- Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94x).
- Appropriate protonation states at physiological pH (7.4) are assigned.
2. Protein Preparation:
- The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
- Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
- Hydrogen atoms are added to the protein, and bond orders are corrected.
- The protein structure is energy minimized to relieve any steric clashes.
3. Docking Simulation:
- The binding site on the target protein is defined. This is typically based on the location of a co-crystallized ligand or identified through binding site prediction algorithms.
- A grid box is generated around the defined binding site to encompass the volume where the ligand is likely to bind.
- Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The docking algorithm explores various conformations and orientations of the ligand within the binding site.
- The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
4. Analysis of Results:
- The docked poses are visualized and analyzed to understand the binding mode of the ligand.
- Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues are identified.
- The docking scores are used to rank the compounds based on their predicted binding affinity.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of benzisothiazole dioxide derivatives against a specific kinase.
1. Reagents and Materials:
- Purified recombinant kinase.
- Kinase-specific substrate.
- ATP (Adenosine triphosphate).
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Test compounds (benzisothiazole dioxide derivatives) dissolved in DMSO.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Microplate reader.
2. Assay Procedure:
- A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer in the wells of a microplate.
- The test compounds are added to the wells at various concentrations. A DMSO control (vehicle) is also included.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
- The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent.
- The luminescence or absorbance is measured using a microplate reader.
3. Data Analysis:
- The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control.
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of benzisothiazole dioxide derivatives on cancer cell lines.
1. Cell Culture:
- Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
3. Compound Treatment:
- The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.
- The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included.
- The plates are incubated for a specific period (e.g., 48 or 72 hours).
4. MTT Assay:
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Analysis:
- The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
- The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for docking and validation.
Caption: MAPK signaling pathway and inhibition.
Caption: HIF-2 signaling pathway and modulation.
References
- 1. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of N-(tetrahydro-benzothiazol-2-yl)propanamides in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(tetrahydro-benzothiazol-2-yl)propanamides in biological matrices such as human plasma. This class of compounds is of growing interest in pharmaceutical research, and a robust analytical method is crucial for pharmacokinetic and toxicokinetic studies. The method outlined below utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of N-(tetrahydro-benzothiazol-2-yl)propanamides from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Phosphoric acid (0.1% in water)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode SPE cartridges (e.g., Oasis MAX)
-
Centrifuge
-
Evaporator (e.g., nitrogen blowdown)
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex for 10 seconds.
-
Add 200 µL of 0.1% phosphoric acid and vortex for 10 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
| MRM Transitions | Analyte and IS specific (to be determined by infusion) |
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical LC-MS/MS method.[1][2] These values are representative and should be established for each specific analyte.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| N-(tetrahydro-benzothiazol-2-yl)propanamide | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low QC | 3 | 97 - 103 | < 10 | 96 - 104 | < 12 |
| Mid QC | 100 | 98 - 102 | < 8 | 97 - 103 | < 10 |
| High QC | 800 | 99 - 101 | < 5 | 98 - 102 | < 8 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| N-(tetrahydro-benzothiazol-2-yl)propanamide | 85 - 95 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the quantification of N-(tetrahydro-benzothiazol-2-yl)propanamides.
Caption: A hypothetical metabolic pathway for N-(tetrahydro-benzothiazol-2-yl)propanamides.
References
Application Note: In Vitro Inhibition Assay for Novel Propanamide Compounds Targeting HDAC6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Specifically, HDAC6 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders, due to its unique cytoplasmic localization and role in regulating cellular processes like protein folding and cell motility. Propanamide derivatives have been identified as a promising class of HDAC6 inhibitors. This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity and kinetic profile of novel propanamide compounds against human HDAC6.
Experimental Protocols
1. Principle of the Assay
This protocol utilizes a two-step fluorometric assay. In the first step, the HDAC6 enzyme deacetylates a fluorogenic acetylated peptide substrate. In the second step, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC6 activity. The presence of an inhibitor, such as a novel propanamide compound, will decrease the rate of deacetylation, resulting in a reduced fluorescence signal.
2. Materials and Reagents
-
Enzyme: Recombinant Human HDAC6 (e.g., from BPS Bioscience)
-
Substrate: Fluorogenic HDAC6 Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Inhibitor: Novel Propanamide Compounds (dissolved in 100% DMSO)
-
Positive Control: Trichostatin A (TSA) or a known HDAC6 inhibitor
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA
-
Developer: HDAC Developer solution containing a protease (e.g., Trypsin) and Trichostatin A (to stop the HDAC reaction)
-
Plate: Black, flat-bottom 96-well microplate
-
Instrumentation: Fluorescence microplate reader capable of excitation at 350-360 nm and emission at 450-460 nm.
3. Assay Protocol for IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1]
-
Compound Dilution: Prepare a serial dilution of the novel propanamide compounds. Start with a high concentration (e.g., 1 mM) in 100% DMSO and perform 1:3 serial dilutions to create a 10-point dose-response curve.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Master Mix: For each well, mix the required volume of Assay Buffer and the fluorogenic substrate.
-
Prepare the Enzyme Solution: Dilute the HDAC6 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically by running a titration curve.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted propanamide compounds, positive control (TSA), or DMSO (for "no inhibitor" and "blank" controls) to the appropriate wells of the 96-well plate.
-
Add 48 µL of the Master Mix to each well.
-
To initiate the reaction, add 50 µL of the diluted HDAC6 enzyme solution to all wells except the "blank" wells. For the "blank" wells, add 50 µL of Assay Buffer.
-
The final reaction volume is 100 µL.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of the Developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (Excitation: 355 nm, Emission: 460 nm).
4. Data Analysis
-
Subtract Background: Subtract the average fluorescence value of the "blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[2]
Data Presentation
Table 1: Dose-Response Data for a Hypothetical Propanamide Compound (PC-123)
| Compound Conc. (µM) | Average Fluorescence | % Inhibition |
| 100.000 | 158 | 98.1 |
| 33.333 | 210 | 97.5 |
| 11.111 | 450 | 94.6 |
| 3.704 | 1205 | 85.6 |
| 1.235 | 3580 | 57.2 |
| 0.412 | 6890 | 16.7 |
| 0.137 | 8120 | 2.1 |
| 0.046 | 8250 | 0.5 |
| 0.015 | 8310 | -0.2 |
| 0.000 (No Inhibitor) | 8295 | 0.0 |
Table 2: Summary of Inhibition Data for Novel Propanamide Compounds
| Compound ID | Target Enzyme | IC50 (µM) | Mode of Inhibition | Ki (µM) |
| PC-123 | HDAC6 | 1.15 | Competitive | 0.58 |
| PC-124 | HDAC6 | 0.89 | Competitive | 0.45 |
| PC-125 | HDAC6 | 5.21 | Non-competitive | 4.88 |
| PC-126 | HDAC6 | > 100 | Not Determined | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro HDAC6 enzyme inhibition assay.
Hypothetical Signaling Pathway
References
Application Notes and Protocols for X-ray Crystallography of Small Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the three-dimensional structure of small organic molecules using single-crystal X-ray diffraction. The method is a cornerstone of modern chemistry and drug discovery, offering unambiguous determination of molecular structure, stereochemistry, and packing interactions.[1][2][3]
Introduction
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid.[3] By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, a detailed three-dimensional model of the molecule can be generated. This information is invaluable for confirming chemical structures, elucidating reaction mechanisms, and understanding structure-activity relationships in drug development.[3][4]
Experimental Workflow
The overall process of small molecule X-ray crystallography can be broken down into four main stages: crystal growth, data collection, structure solution and refinement, and data analysis and validation.
Detailed Protocols
Crystal Growth
The primary bottleneck in X-ray crystallography is often obtaining high-quality single crystals.[1] The ideal crystal should be a well-ordered, single lattice with dimensions of approximately 0.1-0.3 mm in all directions.[4][5]
Protocol for Crystal Growth:
-
Compound Purification: The purity of the compound is critical for successful crystallization.[2] Ensure the sample is as pure as possible, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.[2] Highly soluble compounds may crystallize too quickly, resulting in small or poorly ordered crystals.
-
Crystallization Techniques: Several techniques can be employed to achieve the slow supersaturation required for growing large, well-ordered crystals. Common methods include:
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over hours to weeks.[1][5][6]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[7][8]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][9]
-
Solvent/Anti-Solvent Diffusion: A layer of anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the two solvents slowly mix.[1]
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or spatula. It is crucial to keep the crystals in their mother liquor to prevent solvent loss and crystal degradation.[7]
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer. The crystal is mounted and exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
Protocol for Data Collection:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu), a goniometer to rotate the crystal, and a detector to record the diffraction pattern.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice of the crystal.[10]
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a unique set of reflections with adequate redundancy and coverage.
-
Data Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.[11]
| Parameter | Typical Value for Small Molecules | Significance |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Choice of wavelength affects resolution and absorption. |
| Temperature | 100 K | Reduces atomic thermal motion, leading to better diffraction data. |
| Detector Distance | 40-60 mm | Affects the resolution range and spot separation on the detector. |
| Exposure Time | 1-60 s / frame | Dependent on crystal size, scattering power, and X-ray source intensity. |
| Oscillation Range | 0.5-1.0° / frame | The angular range over which the crystal is rotated for each image. |
| Total Rotation | 180-360° | Ensures a complete dataset is collected. |
Table 1: Typical Data Collection Parameters for Small Molecule X-ray Crystallography.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure and refine the atomic model. This process is typically performed using specialized software packages.
Protocol for Structure Solution and Refinement:
-
Structure Solution: The phase problem is solved to obtain an initial electron density map. For small molecules, this is often achieved using direct methods or Patterson methods, implemented in programs like SHELXT.[12]
-
Model Building: An initial atomic model is built into the electron density map using software such as Olex2.[12]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.[12]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]
-
Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are usually refined to account for the direction-dependent thermal motion.
| Parameter | Acceptable Value | Description |
| R1 | < 0.05 | A measure of the agreement between the observed and calculated structure factor amplitudes. |
| wR2 | < 0.15 | A weighted R-factor based on squared structure factor amplitudes. |
| Goodness of Fit (GooF) | ~ 1.0 | Should be close to 1 for a good model and correct weighting scheme. |
| Final Difference Electron Density | < ±0.5 e⁻/ų | Residual electron density peaks and holes should be minimal. |
Table 2: Common Crystallographic Refinement Statistics and Their Acceptable Ranges.
Data Analysis and Validation
The final step involves a thorough validation of the crystal structure to ensure its quality and accuracy before interpretation and publication.
Protocol for Data Analysis and Validation:
-
Structure Validation: The final refined model is checked for geometric consistency and other potential issues using software like checkCIF, which is provided by the International Union of Crystallography (IUCr).[12]
-
Data Visualization: The three-dimensional structure is visualized using programs like Mercury to analyze molecular geometry, intermolecular interactions, and crystal packing.
-
Crystallographic Information File (CIF): A CIF file is generated, which contains all the necessary information about the crystal, data collection, and structure refinement.
-
Database Deposition: The CIF file is deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, making the data publicly available.[13]
Conclusion
X-ray crystallography is an indispensable tool for the definitive structural characterization of small organic molecules. By following a systematic protocol encompassing crystal growth, data collection, structure solution, and validation, researchers can obtain high-quality crystallographic data that provides fundamental insights into molecular structure and properties. This information is crucial for advancing research in chemistry, materials science, and drug discovery.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. How To [chem.rochester.edu]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chemistry.muohio.edu [chemistry.muohio.edu]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Application Notes and Protocols for the Scalable Production of Benzisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes for the scalable production of benzisothiazole derivatives, compounds of significant interest in medicinal chemistry and materials science. The following sections detail established and modern synthetic methodologies, complete with experimental protocols and comparative data to aid in the selection and optimization of manufacturing processes.
Introduction to Benzisothiazole Derivatives
The benzisothiazole core is a privileged scaffold found in a variety of biologically active molecules and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties. A notable example is the atypical antipsychotic drug Ziprasidone, which features the benzisothiazole moiety. Beyond pharmaceuticals, benzisothiazole derivatives are utilized as biocides and industrial preservatives. The growing demand for these compounds necessitates the development of efficient, cost-effective, and scalable synthetic routes.
Synthetic Strategies for the Benzisothiazole Core
Several synthetic strategies have been developed for the construction of the benzisothiazole ring system. The choice of method often depends on the desired substitution pattern, scale of production, and economic viability. Key approaches include:
-
Oxidative Cyclization of 2-Mercaptobenzamides: This is a common and versatile method that involves the intramolecular cyclization of readily available 2-mercaptobenzamide precursors. Various oxidizing agents and catalytic systems, including copper- and cobalt-based catalysts, have been employed to facilitate this transformation.
-
From 2,2'-Dithiodibenzoyl Derivatives: This route offers an alternative starting point, utilizing the disulfide linkage as a precursor to the thiazole ring. Reaction with an amine source in the presence of an oxidizing agent can lead to the formation of the desired benzisothiazole product.
-
Electrochemical Synthesis: A modern and sustainable approach that utilizes an electric current to drive the intramolecular N-S bond formation from 2-mercaptobenzamide derivatives. This method avoids the need for chemical oxidants, often leading to cleaner reactions and simpler purification.
-
Copper-Catalyzed Reactions of 2-Halobenzamides: This strategy involves the reaction of 2-halobenzamides with a sulfur source, such as potassium thiocyanate or elemental sulfur, in the presence of a copper catalyst to form the benzisothiazole ring.
Experimental Protocols
The following are detailed protocols for key synthetic methodologies.
Protocol 1: Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Mercaptobenzamides
This protocol describes a scalable and efficient method for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones using a copper catalyst and oxygen from the air as the terminal oxidant.
Materials:
-
Substituted 2-mercaptobenzamide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser open to the air, add the substituted 2-mercaptobenzamide (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMF to achieve a substrate concentration of 0.2 M.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Electrochemical Dehydrogenative N-S Bond Formation
This protocol outlines a metal-free and oxidant-free method for the synthesis of benzisothiazol-3(2H)-ones via electrochemical cyclization.
Materials:
-
Substituted 2-mercaptobenzamide (1.0 equiv)
-
Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.2 M) as the supporting electrolyte
-
Acetonitrile (MeCN) as the solvent
-
Undivided electrochemical cell with a graphite anode and a platinum cathode
Procedure:
-
Set up an undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.
-
Dissolve the substituted 2-mercaptobenzamide (1.0 equiv) and n-Bu₄NBF₄ (to a concentration of 0.2 M) in acetonitrile.
-
Apply a constant current of 20 mA to the cell.
-
Stir the solution at room temperature during the electrolysis.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, remove the electrodes and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the electrolyte.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical yields for the synthesis of various benzisothiazole derivatives using the described protocols.
Table 1: Yields for Copper-Catalyzed Oxidative Cyclization
| Entry | R¹ Substituent | R² Substituent | Yield (%) |
| 1 | H | Phenyl | 92 |
| 2 | H | 4-Methoxyphenyl | 89 |
| 3 | H | 4-Chlorophenyl | 95 |
| 4 | 5-Chloro | Phenyl | 88 |
| 5 | 5-Nitro | Phenyl | 85 |
Table 2: Yields for Electrochemical Synthesis
| Entry | R¹ Substituent | R² Substituent | Yield (%) |
| 1 | H | H | 85 |
| 2 | H | Methyl | 82 |
| 3 | H | Phenyl | 90 |
| 4 | 4-Methoxy | H | 88 |
| 5 | 5-Bromo | H | 78 |
Signaling Pathways and Biological Activity
Benzisothiazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in various diseases, particularly cancer. Understanding these interactions is crucial for drug development.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. Certain benzisothiazole derivatives have been identified as inhibitors of the JAK/STAT pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by benzisothiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several benzisothiazole-based compounds have shown inhibitory activity against this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to intracellular targets, regulating processes such as cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its dysregulation is common in cancer.
Caption: Inhibition of the ERK/MAPK signaling pathway.
Experimental Workflow for Synthetic Route Development
The development of a scalable synthetic route for a novel benzisothiazole derivative typically follows a structured workflow, from initial synthesis to process optimization.
Application Notes and Protocols for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, a derivative of saccharin, presents a potentially valuable scaffold for solid-phase synthesis (SPS). Its structure incorporates a carboxylic acid handle for attachment to a solid support and a stable sulfonamide (saccharin) moiety. While specific, detailed applications of this exact compound as a linker in published literature are limited, its structural features suggest its utility as a stable, potentially "safety-catch" or traceless linker in the synthesis of small molecules and peptide derivatives. This document provides a theoretical framework and generalized protocols for its application in solid-phase organic synthesis (SPOS), based on the known chemistry of saccharin and established SPS methodologies.
The saccharin nucleus is exceptionally stable to a wide range of acidic and basic conditions, making it an attractive core for a linker that needs to withstand multiple reaction steps. The nitrogen of the sulfonamide can be alkylated, and the aromatic ring can be functionalized, offering multiple points for diversity in combinatorial library synthesis.
Principle of Application
The core concept for utilizing 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in SPS involves its immobilization onto a solid support via its propanoic acid side chain. The saccharin moiety can then serve as an anchor to which a substrate is attached, typically through N-alkylation. Subsequent chemical transformations can be performed on the substrate. Finally, the synthesized molecule is cleaved from the linker, either by targeting the bond connecting the substrate to the saccharin or by cleaving the bond connecting the linker to the resin. The specific cleavage strategy will depend on the overall synthetic design and the desired functionality in the final product.
Data Presentation
As there is a lack of specific quantitative data in the literature for the use of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid as an SPS linker, the following table presents hypothetical loading and cleavage efficiencies based on typical values for similar linker systems. These values should be considered as starting points for optimization.
| Parameter | Condition | Expected Yield/Loading | Notes |
| Linker Loading | DIC/DMAP in DMF | 0.5 - 1.0 mmol/g | Loading capacity will depend on the resin used. |
| PyBOP/DIPEA in NMP | 0.6 - 1.2 mmol/g | Generally provides higher loading efficiency. | |
| Substrate Coupling | NaH, Substrate-LG in DMF | 70 - 95% | Substrate must have a good leaving group (LG), e.g., Br, I, OTs. |
| Mitsunobu: PPh₃, DIAD | 60 - 90% | For coupling of alcoholic substrates. | |
| Cleavage | Reductive (e.g., SmI₂) | 65 - 90% | For traceless cleavage of the N-S bond. |
| Nucleophilic (e.g., NaBH₄) | 70 - 95% | Cleavage of the N-C(substrate) bond. | |
| Photolytic (if modified) | 50 - 85% | Requires a photolabile group on the linker. |
Experimental Protocols
The following are generalized, hypothetical protocols for the use of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in solid-phase synthesis.
Protocol 1: Immobilization of the Linker on Hydroxymethyl Resin (e.g., Wang Resin)
-
Resin Swelling: Swell hydroxymethyl resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Activation of Linker: In a separate flask, dissolve 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (3 eq., 3 mmol) in DMF (5 mL). Add N,N'-diisopropylcarbodiimide (DIC, 3 eq., 3 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 eq., 0.1 mmol). Stir at room temperature for 20 minutes.
-
Coupling to Resin: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 12-18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours. Wash as described above and dry.
Protocol 2: Substrate Loading onto the Immobilized Linker
-
Resin Swelling: Swell the linker-functionalized resin (1 g, ~0.8 mmol/g) in anhydrous DMF (10 mL) for 1 hour.
-
Deprotonation: Add sodium hydride (NaH, 5 eq.) to the resin suspension and agitate for 30 minutes at room temperature.
-
Substrate Coupling: Add the substrate bearing a suitable leaving group (e.g., an alkyl halide, 5 eq.) to the reaction vessel. Heat the mixture to 60°C and agitate for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water (1 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Product from the Linker
Method A: Reductive Cleavage (Traceless)
-
Resin Swelling: Swell the substrate-bound resin (100 mg) in anhydrous tetrahydrofuran (THF, 2 mL) for 1 hour.
-
Cleavage: Prepare a solution of samarium(II) iodide (SmI₂, 0.1 M in THF) and add it to the resin until a persistent blue color is observed. Agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with THF (3 x 2 mL) and combine the filtrates.
-
Work-up: Quench the reaction with a saturated aqueous solution of potassium sodium tartrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method B: Nucleophilic Cleavage
-
Resin Swelling: Swell the substrate-bound resin (100 mg) in a suitable solvent such as THF or a mixture of THF and methanol (2 mL).
-
Cleavage: Add a solution of a nucleophile, such as sodium borohydride (NaBH₄, 10 eq.) in THF/MeOH. Agitate at room temperature for 4-8 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with methanol (3 x 2 mL) and combine the filtrates.
-
Work-up: Acidify the filtrate with 1 M HCl and extract with an appropriate organic solvent. Dry the organic layer, filter, and concentrate to yield the product.
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for solid-phase synthesis using a saccharin-based linker.
Hypothetical "Safety-Catch" Cleavage Strategy
Caption: Conceptual diagram of a safety-catch cleavage strategy.
Conclusion
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid holds promise as a versatile linker for solid-phase organic synthesis. Its inherent stability and multiple points for functionalization make it a candidate for the development of novel synthetic methodologies, particularly in the construction of combinatorial libraries. The protocols and concepts outlined in this document provide a foundational framework for researchers to explore the potential of this and related saccharin-based linkers in their synthetic endeavors. It is important to reiterate that these are generalized protocols and would require optimization for specific substrates and reaction conditions.
Troubleshooting & Optimization
Optimizing reaction conditions for N-acylation of 2-aminobenzothiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the N-acylation of 2-aminobenzothiazoles. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-acylation of 2-aminobenzothiazoles?
A1: Common methods for N-acylation of 2-aminobenzothiazoles involve the use of various acylating agents, including:
-
Acid chlorides or anhydrides: These are highly reactive and often used in the presence of a base.
-
Carboxylic acids: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often employed.
-
Aldehydes: N-heterocyclic carbene (NHC) catalyzed oxidative amidation provides a direct method.
-
Acetic acid: Can be used directly as both a reagent and solvent, offering a more environmentally friendly option.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in N-acylation of 2-aminobenzothiazoles can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Poor quality reagents: Degradation of the acylating agent (especially acid chlorides and anhydrides due to moisture) or impurities in the 2-aminobenzothiazole can reduce yield.
-
Suboptimal stoichiometry: The molar ratio of the reactants and catalyst may not be ideal.
-
Side reactions: The formation of byproducts can consume starting materials.
-
Inefficient purification: Product loss during workup and chromatography will lower the isolated yield.
Q3: What are common side products, and how can they be minimized?
A3: A potential side reaction is the acylation at the endocyclic nitrogen atom of the benzothiazole ring. To favor N-acylation at the exocyclic amino group, reaction conditions should be carefully controlled. Using milder acylating agents or specific catalytic systems can enhance selectivity.
Q4: How do I choose the appropriate solvent for my reaction?
A4: The choice of solvent depends on the specific N-acylation method:
-
Dichloromethane (CH2Cl2): Commonly used for reactions with acid chlorides and in NHC-catalyzed oxidative amidations.
-
Acetic Acid: Can serve as both the solvent and the acetylating agent for N-acetylation.
-
N,N-Dimethylformamide (DMF): Often used in coupling reactions. It is crucial to use dry solvents, especially when working with moisture-sensitive reagents like acid chlorides.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or degraded coupling agent. | Use a fresh batch of catalyst or coupling agent. |
| Low reaction temperature. | Increase the reaction temperature in increments and monitor the reaction progress by TLC. | |
| Poor quality of acylating agent (e.g., hydrolysis of acid chloride). | Use freshly opened or purified acylating agents. Consider switching to a more stable alternative like an anhydride or using a coupling reaction with a carboxylic acid. | |
| Multiple Spots on TLC (Side Products) | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature. |
| Incorrect stoichiometry leading to unreacted starting materials or byproducts. | Optimize the molar ratios of the reactants. | |
| Difficulty in Product Purification | Product is co-eluting with impurities during chromatography. | Try a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
Data Presentation: Reaction Conditions and Yields
Table 1: NHC-Catalyzed N-Acylation of 2-Aminobenzothiazole with Various Aldehydes
| Entry | Aldehyde | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 80 |
| 2 | 4-Chlorobenzaldehyde | 88 |
| 3 | 2-Chlorobenzaldehyde | 91 |
| 4 | 2-Naphthaldehyde | 79 |
| 5 | 3,4-Dichlorobenzaldehyde | 93 |
Reaction conditions: 2-aminobenzothiazole (0.5 mmol), aldehyde (1.0 mmol), triazolium salt catalyst (0.10 mmol), oxidant (1.0 mmol), and Cs2CO3 (0.6 mmol) in CH2Cl2 (4.0 mL) for 12 hours.
Table 2: N-Acetylation of 2-Aminobenzothiazoles using Acetic Acid
| Entry | Starting Material | Yield (%) |
| 1 | Benzo[d]thiazol-2-amine | 88 |
| 2 | 6-Nitrobenzo[d]thiazol-2-amine | 82 |
Reaction conditions: The respective 2-aminobenzothiazole was reacted with acetic acid.
Experimental Protocols
Protocol 1: General Procedure for NHC-Catalyzed Oxidative Amidation
-
To a flame-dried reaction vessel under an argon atmosphere, add 2-aminobenzothiazole (1.0 equiv), the corresponding aldehyde (2.0 equiv), a triazolium salt catalyst (e.g., 28.0 mg, 0.10 mmol), an oxidant (e.g., 408.0 mg, 1.0 mmol), and a base (e.g., Cs2CO3, 196.0 mg, 0.6 mmol).
-
Add dry CH2Cl2 (4.0 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by flash chromatography on silica gel.
Protocol 2: N-Acetylation using Acetic Acid
-
In a round-bottom flask, dissolve the substituted 2-aminobenzothiazole in glacial acetic acid.
-
Reflux the reaction mixture for a specified time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetylated product.
Visualizations
Technical Support Center: Purification of Polar Propanamide Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar propanamide compounds.
Frequently Asked Questions (FAQs)
Q1: My polar propanamide compound shows poor or no retention on a standard C18 reversed-phase HPLC column. What should I do?
A1: This is a common challenge with highly polar molecules. Here are several strategies to improve retention:
-
Switch to a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which allows them to be used with highly aqueous mobile phases (even 100% water) without phase collapse. This enables the use of weaker mobile phases to increase the retention of polar analytes.[1]
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. In HILIC, the analyte partitions into an adsorbed water layer on the stationary phase.[2]
-
Employ Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[3][4] This allows for multiple interactions with your analyte, significantly enhancing retention and offering an alternative selectivity.[4][5]
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable polar compounds on a reversed-phase column. However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[5]
Q2: I am observing peak tailing for my propanamide compound during HPLC analysis. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors. Here's a troubleshooting guide:
-
Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with basic functionalities in your propanamide, leading to tailing.
-
Solution: Use a base-deactivated column or a column with end-capping. Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q3: How do I choose an appropriate solvent system for the recrystallization of a polar propanamide?
A3: The ideal recrystallization solvent is one in which your propanamide is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7] For polar propanamides, consider the following:
-
Single Solvent Systems: Polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate are good starting points. Water can also be effective if the propanamide has sufficient hydrogen bonding capabilities.
-
Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For a polar propanamide, a good solvent might be methanol or ethanol, and a poor solvent could be a less polar one like dichloromethane or diethyl ether. The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (the cloud point). The solution is then heated until it becomes clear again and allowed to cool slowly.[8]
Q4: What are some common impurities I might encounter in my propanamide synthesis, and how can I remove them?
A4: Impurities can originate from starting materials, side reactions, or degradation.[9][10] For a typical propanamide synthesis involving the reaction of an amine with a propanoyl chloride or anhydride, common impurities include:
-
Unreacted Starting Materials: Residual amine or carboxylic acid (from hydrolysis of the acylating agent).
-
Byproducts: Salts formed during the reaction (e.g., triethylammonium chloride if triethylamine is used as a base).
-
Isomers: If the starting materials are not pure, isomeric impurities may be present.[11]
Removal Strategies:
-
Aqueous Workup: Washing the organic reaction mixture with a dilute acid solution can remove unreacted basic starting materials and basic byproducts. A subsequent wash with a dilute base solution can remove acidic impurities.
-
Chromatography: Flash column chromatography is often effective for removing impurities with different polarities.
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[12]
Troubleshooting Guides
Chromatographic Purification
| Problem | Possible Cause | Solution |
| No or Poor Retention in Reversed-Phase HPLC | The propanamide is too polar for the stationary phase. | - Switch to a polar-embedded or AQ-type C18 column.- Use a HILIC column.[2]- Employ a mixed-mode column with ion-exchange capabilities.[3][4][5]- Consider adding an ion-pairing reagent to the mobile phase.[5] |
| Co-elution with an Impurity | The selectivity of the current method is insufficient. | - Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice-versa).- Adjust the pH of the mobile phase to alter the ionization state of the propanamide and/or the impurity.- Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a cyano phase). |
| Broad Peaks | - Column degradation.- Slow kinetics of interaction with the stationary phase. | - Use a guard column to protect the analytical column.- Try a different stationary phase or mobile phase composition.- Decrease the flow rate. |
| Irreproducible Retention Times | - Insufficient column equilibration.- Mobile phase composition changing over time. | - Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Prepare fresh mobile phase daily. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Oiling Out (Forms a liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too fast. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the cold solvent. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.[12]- Add a seed crystal of the pure compound.[6][12]- If using a single solvent, try a two-solvent system by adding a "poor" solvent.[8] |
| Low Recovery of Purified Compound | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath for a longer period to maximize crystal formation.- Use a minimal amount of cold solvent to wash the crystals during filtration.[7]- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Impure Crystals (Poor Purity) | - The cooling was too rapid, trapping impurities in the crystal lattice.- The chosen solvent does not effectively differentiate between the compound and the impurity. | - Allow the solution to cool slowly.- Perform a second recrystallization.[7]- Select a different recrystallization solvent. |
Data Presentation
The following tables provide representative data for the purification of a hypothetical polar propanamide compound ("Propanamide-X") using different techniques. These values are illustrative and will vary depending on the specific compound and experimental conditions.
Table 1: Comparison of HPLC Purification Methods for Propanamide-X
| Method | Stationary Phase | Mobile Phase | Recovery Yield (%) | Purity (%) |
| Reversed-Phase | C18 | Acetonitrile/Water Gradient | 55 | 85 |
| Polar-Embedded RP | Polar-Embedded C18 | Acetonitrile/Water Gradient | 85 | 95 |
| HILIC | Amide | Acetonitrile/Ammonium Formate | 90 | >98 |
| Mixed-Mode | C18 with Anion Exchange | Acetonitrile/Phosphate Buffer | 88 | >99 |
Table 2: Recrystallization Solvent Screening for Propanamide-X
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery Yield (%) | Purity (%) |
| Water | Moderate | Low | Needles | 75 | 96 |
| Ethanol | High | Moderate | Plates | 60 | 92 |
| Isopropanol | High | Low | Rods | 85 | 98 |
| Ethyl Acetate | Moderate | Very Low | Powder | 90 | >99 |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Propanamide
-
Column: Amide-bonded silica column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 80% B
-
10-12 min: 80% to 95% B
-
12-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude propanamide in a mixture of 95:5 Acetonitrile:Water to match the initial mobile phase conditions.
Protocol 2: Recrystallization of a Polar Propanamide from Isopropanol
-
Place the crude propanamide solid in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to the flask while stirring until the solid just dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
Troubleshooting Logic for Poor HPLC Retention
Caption: Troubleshooting workflow for poor HPLC retention.
Experimental Workflow for Recrystallization
Caption: Step-by-step recrystallization workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. waters.com [waters.com]
- 3. Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. galchimia.com [galchimia.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Benzisothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility limitations of benzisothiazole derivatives in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My benzisothiazole derivative is poorly soluble in my aqueous experimental buffer (e.g., PBS). What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of many benzisothiazole derivatives due to their often rigid, aromatic structures. The first and most common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for creating stock solutions of benzisothiazole derivatives for in vitro assays.
-
Protocol:
-
Dissolve the benzisothiazole derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Q2: I am still observing precipitation after diluting my DMSO stock into the aqueous buffer. What can I do?
A2: If precipitation occurs upon dilution, it indicates that the aqueous solubility of your compound is being exceeded. Here are several strategies to address this:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. Benzisothiazole derivatives are often weak bases. Therefore, their solubility can often be increased in acidic conditions. Experiment with buffers of varying pH to find the optimal condition for your specific derivative. For instance, the solubility of lurasidone hydrochloride is higher in a pH 3.5 buffer compared to water.
-
Use of Co-solvents: In addition to the small amount of DMSO from your stock, other co-solvents can be included in the final aqueous buffer to enhance solubility. However, the compatibility of these co-solvents with your specific experimental system must be verified.
-
Employing Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPBCD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to significantly improve the solubility of benzisothiazole derivatives like ziprasidone and lurasidone.
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility.
-
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound in the cell culture medium over time.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after the experiment, carefully inspect the wells of your culture plates (under a microscope if necessary) for any signs of precipitation.
-
Solubility Check: Determine the kinetic solubility of your compound in the specific cell culture medium you are using. This can be done by preparing a serial dilution of your DMSO stock in the medium and observing the concentration at which precipitation occurs.
-
Reduce Final Concentration: If solubility is an issue, lower the final concentration of the compound in your assay to a level below its solubility limit in the medium.
-
Incorporate Solubilizers: Consider the use of cyclodextrins or other biocompatible solubilizing agents in your culture medium.
-
Issue 2: Difficulty preparing a formulation for in vivo studies.
-
Possible Cause: The required dose of the benzisothiazole derivative exceeds its solubility in a tolerable vehicle volume.
-
Troubleshooting Steps:
-
Salt Formation: Using a salt form of the drug can significantly enhance aqueous solubility. For example, ziprasidone hydrochloride has a much higher water solubility than its free base form.
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be a viable option to improve the bioavailability of poorly soluble compounds.
-
Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Quantitative Solubility Data
The following tables summarize the solubility of two common benzisothiazole derivatives, Ziprasidone and Lurasidone, in various media.
Table 1: Solubility of Ziprasidone
| Solvent/Buffer | Form | Solubility | Reference |
| Water | Free Base | ~0.5 µg/mL | |
| Water | Hydrochloride Salt | ~210 µg/mL | |
| 1:2 DMSO:PBS (pH 7.2) | Hydrochloride Hydrate | ~0.33 mg/mL | |
| DMSO | Hydrochloride Hydrate | ~1.2 mg/mL | |
| Dimethylformamide | Hydrochloride Hydrate | ~0.16 mg/mL | |
| Acetate Buffer | Free Base | Significantly Improved | |
| Phosphate Buffer (>pH 6.8) | Free Base | Practically Insoluble |
Table 2: Solubility of Lurasidone
| Solvent/Buffer | Form | Solubility | Reference |
| Water | Hydrochloride | 0.224 mg/mL | |
| pH 3.5 Buffer | Hydrochloride | 0.349 mg/mL | |
| Water with HPBCD (300 mg/mL) | Hydrochloride | >20 mg/mL | |
| pH 7.0-7.8 Buffer | Pamoate Salt | 46-73 µg/mL |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This method is a standard approach to determine the equilibrium solubility of a compound.
Materials:
-
Benzisothiazole derivative
-
Selected buffer or solvent
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the benzisothiazole derivative to a known volume of the buffer or solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
Protocol 2: Preparation of a Benzisothiazole Derivative Stock Solution for In Vitro Assays
Materials:
-
Benzisothiazole derivative
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of the benzisothiazole derivative into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the stock solution and bring it to room temperature.
Signaling Pathway Diagrams
Many benzisothiazole derivatives have been identified as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting STAT3.
Technical Support Center: Crystallization of Complex Organic Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of complex organic molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your crystallization experiments.
Issue 1: No Crystals Are Forming
Q1: I've cooled my solution, but no crystals have appeared. What should I do?
A1: A failure to produce crystals, even after cooling, is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in sequence:
-
Scratching: Use a glass rod to gently scratch the inside surface of your flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small sample of the pure crystalline product, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to deposit on, initiating crystallization.
-
Reduced Temperature: Try cooling the solution to a lower temperature using an ice bath or a freezer.
-
Solvent Evaporation: If the above methods fail, it's possible you have too much solvent. You can allow the solvent to evaporate slowly in a fume hood or gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Introduce a Nucleation Surface: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of your compound on the rod. Reintroducing this rod into the solution can provide seed crystals.
Q2: I've tried all the induction techniques, and still, nothing has crystallized. What is the next step?
A2: If induction techniques are unsuccessful, the problem may lie with your solvent system or the purity of your compound.
-
Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving your compound at all temperatures. You may need to select a different solvent or use a mixed-solvent system. The ideal solvent dissolves the compound when hot but not when cold.
-
Consider Impurities: High levels of impurities can inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting crystallization again.
-
Rotary Evaporation: As a last resort, you can remove the solvent completely using a rotary evaporator to recover your crude solid and attempt the crystallization with a new solvent system.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q3: My compound has separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a compound's melting point is lower than the temperature at which it precipitates from the solution or when the solution is highly supersaturated.
Here are strategies to prevent oiling out:
-
Slow Down Cooling: Cool the solution more slowly to allow molecules sufficient time to orient themselves into a crystal lattice. Insulating the flask can help achieve a gradual temperature decrease.
-
Adjust Solvent Volume: Add more of the "soluble solvent" to keep the compound dissolved for longer at a lower temperature.
-
Seeding: Introduce a seed crystal at a temperature where the solution is supersaturated but above the temperature where oiling out occurs.
-
Change Solvent System: The solvent's properties greatly influence the likelihood of oiling out. Experiment with different solvents or solvent mixtures.
-
Charcoal Treatment: If impurities are suspected to be depressing the melting point, adding activated charcoal to the hot solution can help remove them before cooling.
Issue 3: Crystallization Happens Too Quickly
Q4: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?
A4: Yes, rapid crystallization is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of purification. Ideal crystallization should occur over a period of 15-20 minutes.
To slow down crystallization:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the solution. This will keep the compound soluble for a longer period during cooling.
-
Slower Cooling: As with preventing oiling out, a slower cooling rate will promote the formation of larger, purer crystals.
Issue 4: The Crystallization Yield is Very Low
Q5: I've collected my crystals, but the yield is much lower than expected. What could have gone wrong?
A5: A low yield can be attributed to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. You can test this by evaporating a small amount of the filtrate; if a solid remains, your compound is still in solution.
-
Premature Crystallization: If crystals form in the hot solution during filtration to remove insoluble impurities, you will lose product at this stage. Ensure the solution and filtration apparatus are kept hot.
-
Insufficient Cooling: Make sure you have allowed the solution to cool completely to room temperature and then in an ice bath to maximize crystal recovery.
Experimental Protocols
Protocol 1: Single Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of your crude compound into several test tubes.
-
Add a different potential solvent to each test tube, drop by drop, at room temperature. Swirl to mix. A good starting point is to test solvents with a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound, heat the test tubes in a sand bath or water bath.
-
Add the hot solvent dropwise until the compound just dissolves.
-
Allow the test tubes to cool slowly to room temperature.
-
The best solvent is one in which the compound is highly soluble when hot and has low solubility when cold, resulting in the formation of a good quantity of crystals upon cooling.
Protocol 2: Mixed Solvent Screening
-
Find a "soluble solvent" in which your compound is readily soluble at room temperature.
-
Find an "insoluble solvent" in which your compound is insoluble at all temperatures. These two solvents must be miscible with each other.
-
Dissolve your compound in a minimum amount of the hot soluble solvent.
-
Add the insoluble solvent dropwise, while the solution is still hot, until you observe persistent cloudiness.
-
Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Data Presentation
Table 1: Common Crystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
Side-reaction products in the synthesis of saccharin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of saccharin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to saccharin, and what are their main advantages and disadvantages?
A1: The two primary industrial methods for synthesizing saccharin are the Remsen-Fahlberg process and the Maumee process.
-
Remsen-Fahlberg Process: This classic synthesis begins with the chlorosulfonation of toluene. Its main advantage is the use of readily available starting materials. However, a significant disadvantage is the co-production of the unwanted para isomer (p-toluenesulfonyl chloride), which must be separated from the desired ortho isomer. This separation can be challenging and impacts the overall yield and purity of the final product.[1][2]
-
Maumee Process: This process starts from methyl anthranilate. Its primary advantage is that it avoids the formation of isomeric byproducts, leading to a purer final product with higher yields.[1] The reaction sequence, however, involves diazotization, which requires careful temperature control.
Q2: What are the common side-products in the Remsen-Fahlberg synthesis of saccharin?
A2: The most common side-products in the Remsen-Fahlberg synthesis are:
-
p-Toluenesulfonyl chloride: This is the isomeric byproduct of the initial chlorosulfonation of toluene. Its formation reduces the yield of the desired o-toluenesulfonyl chloride.[3]
-
p-Toluenesulfonamide: This is formed from the amination of p-toluenesulfonyl chloride.
-
2-Sulfamoylbenzoic acid and 2-sulfobenzoic acid: These can be formed from the hydrolysis of saccharin under certain pH and temperature conditions.
Q3: What are the potential impurities in saccharin produced by the Maumee process?
A3: While the Maumee process generally produces high-purity saccharin, potential impurities can include N-methylsaccharin and residual methyl anthranilate. Other impurities may arise from the packaging and storage of the final product.
Q4: What are the typical side-reactions observed during the N-alkylation of saccharin?
A4: The N-alkylation of sodium saccharin with an alkyl halide can lead to the formation of an O-alkylated byproduct, O-ethylsaccharin, in addition to the desired N-ethylsaccharin. The ratio of N- to O-alkylation can be influenced by the solvent and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of o-Toluenesulfonyl Chloride in the Remsen-Fahlberg Synthesis
Cause: The chlorosulfonation of toluene produces a mixture of ortho and para isomers. The ratio of these isomers is dependent on the reaction conditions. Suboptimal conditions can favor the formation of the undesired p-toluenesulfonyl chloride.
Solution:
-
Temperature Control: The temperature during chlorosulfonation should be carefully controlled. Lower temperatures generally favor the formation of the ortho isomer.
-
Reactant Stoichiometry: The molar ratio of toluene to chlorosulfonic acid can influence the isomer distribution. Experiment with slight variations in the stoichiometry to optimize for the ortho product.
-
Addition Rate: A slow, controlled addition of chlorosulfonic acid to toluene can help to maintain a consistent reaction temperature and improve the selectivity for the ortho isomer.
Quantitative Data: Isomer Ratios in Toluene Chlorosulfonation
| Temperature (°C) | Molar Ratio (Toluene:Chlorosulfonic Acid) | o-Toluenesulfonyl Chloride (%) | p-Toluenesulfonyl Chloride (%) |
| 0-5 | 1:2.5 | 40-50 | 50-60 |
| 20-25 | 1:2.5 | 30-40 | 60-70 |
| 0-5 | 1:5 | 50-60 | 40-50 |
Note: These are approximate values and can vary based on specific reaction conditions and workup procedures.
Issue 2: Incomplete Oxidation of o-Toluenesulfonamide to Saccharin
Cause: The oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid is a critical step. Incomplete oxidation will result in a lower yield of saccharin. The choice of oxidizing agent and reaction conditions are crucial for driving the reaction to completion.
Solution:
-
Oxidizing Agent: Potassium permanganate (KMnO₄) and dichromate are commonly used oxidizing agents. Ensure the chosen oxidant is of high purity and used in the correct stoichiometric amount.
-
Reaction Time and Temperature: The oxidation may require prolonged reaction times and elevated temperatures. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
pH Control: The pH of the reaction mixture can significantly impact the efficiency of the oxidation. Maintain the pH within the optimal range for the chosen oxidizing agent.
Issue 3: Formation of O-Alkylated Byproduct in N-Alkylation of Saccharin
Cause: The saccharin anion is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen of the carbonyl group. Alkylation can occur at either site, leading to a mixture of N- and O-alkylated products.
Solution:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the alkylation. Aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. Studies have shown that DMSO can be a safer alternative to DMF while providing similar product yields.
-
Counterion: The counterion of the saccharin salt can affect the N/O selectivity. Sodium saccharin is commonly used.
-
Purification: If a mixture of N- and O-alkylated products is formed, they can often be separated by column chromatography or recrystallization.
Experimental Protocols
Protocol 1: Synthesis of Saccharin via the Remsen-Fahlberg Process (Illustrative)
-
Chlorosulfonation of Toluene: Cool toluene in an ice bath. Slowly add chlorosulfonic acid while maintaining the temperature between 0-5 °C. Stir for 2-3 hours.
-
Workup and Isomer Separation: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer containing the mixed toluenesulfonyl chlorides. The isomers can be separated by fractional distillation or crystallization, as o-toluenesulfonyl chloride is a liquid and the p-isomer is a solid at room temperature.
-
Amination: Dissolve the separated o-toluenesulfonyl chloride in a suitable solvent and add aqueous ammonia. Stir until the reaction is complete.
-
Oxidation: Add potassium permanganate to the solution of o-toluenesulfonamide in a basic medium. Heat the mixture to drive the oxidation.
-
Cyclization and Precipitation: Acidify the reaction mixture with a strong acid (e.g., HCl). The saccharin will precipitate out of the solution.
-
Purification: The crude saccharin can be purified by recrystallization from hot water.
Protocol 2: Synthesis of Saccharin via the Maumee Process (Illustrative)
-
Diazotization of Methyl Anthranilate: Dissolve methyl anthranilate in hydrochloric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Sulfonation: Introduce sulfur dioxide gas into the diazonium salt solution in the presence of a copper catalyst.
-
Chlorination: Treat the resulting sulfonic acid with chlorine gas to form the sulfonyl chloride.
-
Amination and Cyclization: React the sulfonyl chloride with ammonia. The intermediate sulfonamide will cyclize to form saccharin.
-
Precipitation and Purification: Acidify the solution to precipitate the saccharin, which can then be purified by recrystallization.
Visualizations
Caption: Remsen-Fahlberg synthesis pathway for saccharin.
Caption: Troubleshooting workflow for saccharin synthesis.
References
Technical Support Center: Optimization of HPLC Purification for Novel Heterocyclic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HPLC purification methods for novel heterocyclic compounds.
Frequently Asked questions (FAQs)
Q1: What are the most common issues encountered during the HPLC purification of novel heterocyclic compounds?
A1: The most frequent challenges include poor peak shape (tailing, fronting, or splitting), inadequate resolution between the compound of interest and impurities, sample solubility issues, and difficulty in method development for structurally novel molecules.
Q2: How can I improve the peak shape of my heterocyclic compound?
A2: To improve peak shape, consider the following:
-
Sample Solvent: Ensure the sample solvent is weaker than the mobile phase to promote focusing of the sample at the head of the column. Dissolving the sample in the initial mobile phase is often the best practice.
-
Mobile Phase pH: For ionizable heterocyclic compounds, adjusting the mobile phase pH can significantly improve peak shape by ensuring the analyte is in a single ionic form. A buffer should be used to maintain a consistent pH.
-
Column Choice: Select a column with a stationary phase that provides alternative selectivity. For polar heterocycles, aqueous C18 (AQ) or polar-embedded phases can offer better peak shapes.
-
Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.
Q3: My compound of interest is not resolving from a closely eluting impurity. What should I do?
A3: Achieving baseline resolution (a resolution value of 1.5 or greater) is crucial for accurate purification. To improve resolution, you can:
-
Optimize Selectivity: This is the most effective way to improve resolution. This can be achieved by changing the stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano phase), altering the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol), or adjusting the mobile phase pH.
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm particles). This will lead to narrower peaks and better separation.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
Q4: My novel heterocyclic compound has poor solubility in common HPLC solvents. How can I address this?
A4: Solubility is a critical factor for successful HPLC analysis. If your compound is not soluble:
-
Solvent Selection: Test a range of solvents for your sample, starting with the mobile phase you intend to use. If solubility is low, a stronger, compatible solvent may be necessary for the sample preparation, but ensure the injection volume is small to minimize peak distortion.
-
Sample Preparation: It may be necessary to use techniques like solid-phase extraction (SPE) to clean up the sample and exchange the solvent to one that is compatible with your HPLC method.
-
Mobile Phase Compatibility: Ensure the buffer in your mobile phase is soluble in the organic solvent concentration used in your gradient to prevent precipitation.
Troubleshooting Guides
Issue 1: Poor Peak Shape
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., basic compounds interacting with residual silanols). | Add a competitor (e.g., a small amount of triethylamine) to the mobile phase. Use a base-deactivated column. Adjust mobile phase pH. |
| Peak Fronting | Column overload or injection of a sample in a solvent stronger than the mobile phase. | Reduce the sample concentration or injection volume. Dissolve the sample in the initial mobile phase. |
| Split Peaks | Partially blocked column frit, column void, or co-elution of two compounds. | Reverse and flush the column. If the problem persists, the column may need replacement. To check for co-elution, alter the selectivity of the separation. |
Issue 2: Poor Resolution
| Parameter | Strategy for Improvement | Considerations |
| Selectivity (α) | Change stationary phase chemistry (e.g., C18, Phenyl, Cyano). Alter mobile phase organic modifier (Acetonitrile vs. Methanol). Adjust mobile phase pH. | This has the most significant impact on resolution. |
| Efficiency (N) | Use a longer column. Use a column with smaller particle size. | Increases backpressure and analysis time. May require an optimized HPLC system. |
| Retention Factor (k) | Adjust the mobile phase strength (increase the aqueous portion for reversed-phase). | Increasing retention will lead to longer analysis times. |
Experimental Protocols
Protocol 1: Mobile Phase pH Screening for Improved Peak Shape
-
Objective: To determine the optimal mobile phase pH for a novel ionizable heterocyclic compound exhibiting poor peak shape.
-
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Your novel heterocyclic compound
-
HPLC grade water, acetonitrile, and/or methanol
-
Buffers (e.g., phosphate, acetate, or formate) at various pH values (e.g., 3.0, 5.0, 7.0).
-
-
Methodology:
-
Prepare a stock solution of your compound in a suitable solvent.
-
Prepare a series of mobile phases, each containing the same organic modifier concentration but with a different buffer at a specific pH. For example:
-
Mobile Phase A1: 50% Acetonitrile, 50% 20mM Potassium Phosphate buffer pH 3.0
-
Mobile Phase A2: 50% Acetonitrile, 50% 20mM Potassium Phosphate buffer pH 5.0
-
Mobile Phase A3: 50% Acetonitrile, 50% 20mM Potassium Phosphate buffer pH 7.0
-
-
Equilibrate the column with the first mobile phase (A1) for at least 10-15 column volumes.
-
Inject the sample and record the chromatogram.
-
Flush the column thoroughly with a high percentage of organic solvent before introducing the next mobile phase.
-
Repeat steps 3-5 for each subsequent mobile phase (A2, A3, etc.).
-
Analysis: Compare the peak shape (asymmetry factor) and retention time from each run to determine the optimal pH.
-
Protocol 2: Scouting Gradient for Method Development
-
Objective: To quickly determine the approximate elution conditions for a novel heterocyclic compound and decide between an isocratic or gradient method.
-
Materials:
-
HPLC system with UV detector
-
A robust analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Your novel heterocyclic compound
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Methodology:
-
Dissolve your sample in a weak solvent, preferably the initial mobile phase composition.
-
Set up a broad linear gradient program on your HPLC system. A good starting point is a "scouting gradient" from 5% to 95% organic solvent over 20-30 minutes.
-
Time (min) | %B
-
0.0 | 5
-
20.0 | 95
-
22.0 | 95
-
22.1 | 5
-
30.0 | 5
-
-
Equilibrate the column at the initial conditions (5% B).
-
Inject the sample and run the gradient.
-
Analysis:
-
If all peaks elute very early, a shallower gradient or an isocratic method with a lower percentage of organic solvent may be appropriate.
-
If the peak of interest elutes very late, a steeper gradient or a higher starting percentage of organic solvent could be used.
-
This initial run provides crucial information for further method optimization, such as developing a focused gradient around the elution point of the target compound.
-
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC purification issues.
Caption: A logical workflow for developing an HPLC purification method.
Technical Support Center: Synthesis of Tetrahydro-benzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the tetrahydro-benzothiazole ring during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the 2-amino-4,5,6,7-tetrahydro-benzothiazole ring system?
A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a protected 4-amino-α-halocyclohexanone with a thiourea. A common starting material is 4-acetamidocyclohexanone, which is first brominated to form 2-bromo-4-acetamidocyclohexanone. This intermediate is then reacted with thiourea to form the protected 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole. The final step is the deprotection of the amino group.
Q2: Why is it necessary to protect the amino group on the cyclohexanone ring?
A2: The amino group on the cyclohexanone ring is nucleophilic and can interfere with the desired reaction pathway. Protecting this group, for example as an acetamide, ensures that the primary reaction is the formation of the thiazole ring. It also prevents potential side reactions and improves the overall yield and purity of the product.
Q3: What are the common impurities observed during the synthesis of pramipexole, a key drug with a tetrahydro-benzothiazole core?
A3: Impurities in pramipexole synthesis can arise from the synthesis process itself, degradation of the product, or interaction with excipients in formulations. Common process-related impurities can include unreacted intermediates and byproducts from side reactions. Degradation impurities can include products of oxidation, hydrolysis, and thermal degradation. One specifically identified impurity is (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which can form from a reaction with formaldehyde. Other potential impurities include ketone derivatives, hydroxy compounds, and dialkylated products.
Troubleshooting Guide
Problem 1: Low yield of the desired tetrahydro-benzothiazole product.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Incomplete bromination of the cyclohexanone precursor. | Ensure complete conversion of the protected 4-aminocyclohexanone to its α-bromo derivative. Monitor the reaction by TLC or LC-MS. Adjust reaction time or temperature as needed. |
| Side reactions of the α-bromoketone. | Use the α-bromoketone intermediate immediately after its formation as it can be unstable. |
| Suboptimal reaction conditions for the Hantzsch condensation. | Optimize the solvent, temperature, and reaction time for the condensation with thiourea. Some procedures call for refluxing conditions. |
| Degradation of the product during workup or purification. | Avoid high temperatures and strongly basic conditions during workup and purification. The 2-aminothiazoline ring system can be susceptible to ring opening under these conditions. |
Problem 2: Formation of an impurity with a methoxymethyl group on the 2-amino position.
This is likely the impurity (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which has been identified in stability studies of pramipexole.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Presence of formaldehyde as a contaminant in solvents or reagents. | Use high-purity solvents and reagents that are tested for the absence of formaldehyde. |
| Reaction with methanol under certain conditions. | While the exact mechanism of formation with methanol is not fully elucidated, avoiding prolonged heating in methanol may be beneficial. Consider alternative solvents for purification if this impurity is observed. |
Problem 3: Observation of oxidation byproducts.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Exposure to air (oxygen) during the reaction or workup, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. |
| Presence of oxidizing agents. | Ensure all reagents are free from peroxide impurities. |
Problem 4: Formation of hydrolysis-related impurities.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Presence of water during the reaction or workup, especially under acidic or basic conditions. | Use anhydrous solvents and reagents. Perform the reaction under a dry atmosphere. |
| Instability of the 2-aminothiazoline ring to hydrolysis. | Maintain a neutral pH during workup and purification whenever possible. |
Experimental Protocols
Synthesis of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole hydrobromide
This protocol is adapted from patent literature for the synthesis of a key intermediate.
-
Bromination: Dissolve 4-acetamidocyclohexanone in glacial acetic acid. Add bromine dropwise while stirring at room temperature. Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Thiazole Formation: To the above reaction mixture, add thiourea. Heat the mixture to reflux and maintain for a specified time.
-
Isolation: Cool the reaction mixture. The product, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole hydrobromide, should precipitate. Filter the crystals and wash with water and acetone.
Deprotection to form 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
-
Dissolve the acetyl-protected intermediate in hydrobromic acid.
-
Reflux the solution for several hours.
-
Concentrate the solution by evaporation.
-
Dissolve the residue in methanol to crystallize the dihydrobromide salt of the desired product.
Visualizations
DOT Script for Synthesis and Degradation Pathway
Caption: Synthetic pathway and potential degradation routes of the tetrahydro-benzothiazole ring.
DOT Script for Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting synthesis issues.
Technical Support Center: Scaling Up the Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, with a focus on challenges encountered during scale-up operations.
Troubleshooting Guides
Issue 1: Incomplete Reaction and/or Low Yield
Question: My large-scale reaction is showing incomplete conversion of starting materials, resulting in a low yield. What are the potential causes and how can I address this?
Answer: Incomplete reactions at scale can often be attributed to issues with mass and heat transfer.
-
Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogeneous suspension, especially if using a heterogeneous base like potassium carbonate. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration.
-
Reagent Addition: A slow, controlled addition of the alkylating agent (e.g., 3-halopropanamide or acrylamide) is crucial to maintain an optimal reaction temperature and prevent unwanted side reactions.
-
Solvent Choice: While DMF and DMSO are effective solvents, their viscosity at lower temperatures can impact mixing.[1] Ensure the reaction temperature is high enough to reduce viscosity but not so high that it promotes degradation.
-
Base Strength and Solubility: The choice of base is critical. For instance, using a more soluble base like cesium carbonate might improve reaction rates compared to potassium carbonate.[2] However, cost at scale is a consideration. If using an organic base like triethylamine, ensure its purity, as impurities can inhibit the reaction.
Issue 2: Formation of O-Alkylated Impurity
Question: I am observing a significant amount of the O-alkylated isomer in my scaled-up batch. How can I improve the N-alkylation selectivity?
Answer: The formation of the O-alkylated product is a common issue due to the ambident nucleophilic nature of the saccharin anion.[1]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation, leaving the nitrogen anion more accessible.[1]
-
Counter-ion: The nature of the cation can influence the N/O selectivity. Using the pre-formed sodium salt of saccharin is a common strategy.
-
Temperature Control: Lower reaction temperatures often favor N-alkylation. However, this must be balanced with achieving a reasonable reaction rate. A thorough temperature optimization study during process development is recommended.
Issue 3: Product Isolation and Purification Challenges at Scale
Question: I am facing difficulties with the isolation and purification of the final product on a larger scale. What are the best practices?
Answer:
-
Crystallization: If the product is crystalline, a well-designed crystallization process is the most efficient purification method at scale. This involves selecting an appropriate solvent or solvent mixture and carefully controlling the cooling profile to obtain a product with high purity and good filterability. Consider anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product.
-
Filtration and Drying: For large quantities of solid product, ensure you have appropriate filtration and drying equipment (e.g., a filter press and a vacuum oven) to handle the volume efficiently and safely.
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale production.[1] It is generally reserved for high-value products or when other purification methods fail.
Frequently Asked Questions (FAQs)
-
What are the primary synthetic routes for this compound at an industrial scale? Two main routes are considered for large-scale synthesis:
-
N-alkylation of saccharin with a 3-halopropanamide (e.g., 3-chloropropanamide or 3-bromopropanamide) in the presence of a base. This is often a robust and scalable method.
-
Michael addition of saccharin to acrylamide. This route can be very atom-economical but requires careful control of reaction conditions to avoid polymerization of acrylamide and to ensure high N-selectivity.
-
-
Which analytical techniques are recommended for in-process control during a scaled-up reaction? For real-time monitoring of reaction completion and impurity formation, High-Performance Liquid Chromatography (HPLC) is the preferred method. It provides quantitative data on the concentration of starting materials, product, and by-products.
-
What are the critical safety considerations for scaling up this synthesis?
-
Acrylamide Handling: Acrylamide is a neurotoxin and potential carcinogen. At scale, closed-system transfers and dedicated handling procedures are essential to minimize exposure.
-
Thermal Hazards: The N-alkylation reaction can be exothermic. A reaction calorimetry study is recommended to understand the thermal profile and ensure that the reactor's cooling capacity is sufficient to prevent a runaway reaction.
-
Solvent Safety: DMF and DMSO have associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Different Synthetic Routes
| Parameter | Route 1: N-Alkylation with 3-Halopropanamide | Route 2: Michael Addition to Acrylamide |
| Starting Materials | Saccharin, 3-Halopropanamide, Base | Saccharin, Acrylamide, (Optional Base) |
| Typical Solvents | DMF, DMSO, Acetonitrile | DMF, DMSO |
| Reaction Temperature | 60-100 °C | 25-80 °C |
| Typical Yields | 70-90% | 60-85% |
| Key Challenges | Halide disposal, potential for O-alkylation | N/O selectivity, potential for acrylamide polymerization |
Experimental Protocols
Protocol: N-Alkylation of Saccharin with 3-Chloropropanamide
-
Reactor Setup: Charge a suitably sized reactor with sodium saccharin (1.0 eq) and a polar aprotic solvent such as DMF (5-10 volumes).
-
Reagent Addition: Add 3-chloropropanamide (1.05 eq).
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen).
-
In-Process Control: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Isolation: Filter the solid product and wash thoroughly with water to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.
-
Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the N-alkylation synthesis route.
References
Validation & Comparative
Validation of in vitro enzyme inhibition results with cell-based assays
For researchers, scientists, and drug development professionals, the journey from identifying a potent enzyme inhibitor in a test tube to validating its efficacy in a cellular context is a critical step. This guide provides a comprehensive comparison of in vitro enzyme inhibition assays and cell-based validation assays, offering supporting data, detailed experimental protocols, and clear visual workflows to bridge the gap between biochemical activity and cellular response.
Translating the potency of an enzyme inhibitor from a purified, controlled in vitro environment to the complex milieu of a living cell presents a significant hurdle in drug discovery. While in vitro assays are essential for initial screening and mechanistic studies, they often do not fully recapitulate the physiological conditions a compound will encounter in a whole-cell system. Factors such as cell permeability, off-target effects, and the presence of competing substrates and ATP concentrations can dramatically alter a compound's inhibitory activity.[1][2] Therefore, validating in vitro findings with robust cell-based assays is paramount to confirming a compound's potential as a therapeutic agent.
Data Presentation: Comparing In Vitro and Cellular Inhibition
A direct comparison of the half-maximal inhibitory concentration (IC50) from in vitro assays with the half-maximal effective concentration (EC50) or cellular IC50 from cell-based assays provides a quantitative measure of this translational gap. The following table summarizes the inhibitory activities of several well-known tyrosine kinase inhibitors, highlighting the often-observed differences in potency between biochemical and cellular environments.
| Compound | Target Enzyme | In Vitro IC50 (nM) | Cell Line | Cellular IC50/EC50 (nM) | Fold Difference |
| Dasatinib | Multiple Tyrosine Kinases | ~1 | HCT 116 (Colon Carcinoma) | 140 | 140 |
| MCF7 (Breast Carcinoma) | 670 | 670 | |||
| H460 (Non-small cell lung) | 9000 | 9000 | |||
| Sorafenib | Multiple Tyrosine Kinases | ~6-92 | HCT 116 (Colon Carcinoma) | 18600 | ~202-3100 |
| MCF7 (Breast Carcinoma) | 16000 | ~174-2667 | |||
| H460 (Non-small cell lung) | 18000 | ~196-3000 | |||
| Erlotinib | EGFR | ~2 | HCT 116 (Colon Carcinoma) | >30000 | >15000 |
| MCF7 (Breast Carcinoma) | >30000 | >15000 | |||
| H460 (Non-small cell lung) | >30000 | >15000 |
Data compiled from a study on the in vitro activity of small molecule tyrosine kinase inhibitors in human cancer cell lines.[3] The in vitro IC50 values for Dasatinib and Sorafenib are approximate ranges against their primary kinase targets. The cellular IC50 for Erlotinib was greater than the highest tested concentration.
Experimental Protocols
To ensure the reproducibility and accuracy of results, detailed and well-controlled experimental protocols are essential. Below are representative protocols for a generic in vitro kinase inhibition assay and a corresponding cell-based phosphorylation assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the steps for determining the IC50 value of a compound against a purified kinase.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (inhibitor)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the kinase reaction buffer. Prepare a master mix containing the purified kinase and its substrate in the same buffer.
-
Reaction Setup: Add the test compound dilutions to the wells of a microplate.
-
Initiate Reaction: Add the kinase/substrate master mix to each well to start the reaction.
-
ATP Addition: Add ATP to each well to a final concentration typically at or below the Km for the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This will quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cell-Based Phosphorylation Assay Protocol
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.
Materials:
-
Adherent cell line expressing the target kinase
-
Cell culture medium and serum
-
Test compound (inhibitor)
-
Stimulant (e.g., growth factor like EGF to activate the pathway)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Phospho-specific antibody against the target substrate
-
Total protein antibody against the target substrate
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for a few hours to overnight before treatment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined incubation period.
-
Stimulation: Stimulate the cells with a growth factor or other appropriate agonist to activate the signaling pathway of interest for a short period.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.
-
ELISA or Western Blot:
-
ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody for the target protein. Detect the phosphorylated protein using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[5][6]
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
-
Data Analysis: For ELISA, read the absorbance on a microplate reader. For Western Blot, quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular EC50 or IC50 value.
Visualizing the Workflow and Biological Context
Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting the results of enzyme inhibition assays.
Caption: A generalized workflow comparing in vitro and cell-based enzyme inhibition assays.
A common signaling pathway where enzyme inhibition is a key therapeutic strategy is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway illustrating the site of action for a tyrosine kinase inhibitor.[1]
By systematically comparing in vitro and cell-based data, researchers can gain a more comprehensive understanding of a compound's true inhibitory potential. This integrated approach, combining robust experimental design with a clear understanding of the underlying biology, is essential for making informed decisions in the drug discovery and development pipeline.
References
A Comparative Guide to Novel and Standard Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel, next-generation Bruton's Tyrosine Kinase (BTK) inhibitors against established standards. The information presented is collated from publicly available preclinical and clinical data to aid in research and development efforts within the field of targeted cancer therapy.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[1][2] BTK inhibitors are broadly categorized into two main classes: irreversible covalent inhibitors, which form a permanent bond with the Cysteine 481 residue in the BTK active site, and a newer class of reversible, non-covalent inhibitors that bind transiently to the enzyme.[3] The latter have been developed to overcome resistance mechanisms, particularly mutations at the C481 binding site.[3]
This guide will compare the first-generation covalent inhibitor, ibrutinib, and second-generation covalent inhibitors, acalabrutinib and zanubrutinib, with the novel non-covalent inhibitor, pirtobrutinib.
Comparative Efficacy Data
The following tables summarize key efficacy data for selected BTK inhibitors. Table 1 provides a comparison of the half-maximal inhibitory concentration (IC50) values, a measure of drug potency in biochemical assays. Table 2 presents clinical efficacy data from key trials in patients with Chronic Lymphocytic Leukemia (CLL).
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) |
| Ibrutinib | Covalent, Irreversible | BTK | 0.5 - 1.5[4][5] |
| Acalabrutinib | Covalent, Irreversible | BTK | 5.1[4] |
| Zanubrutinib | Covalent, Irreversible | BTK | 0.5[4] |
| Pirtobrutinib | Non-covalent, Reversible | BTK | 0.46 |
| Fenebrutinib | Non-covalent, Reversible | BTK | 0.5[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Trial | Comparison | Overall Response Rate (ORR) | 24-Month Progression-Free Survival (PFS) |
| ALPINE | Zanubrutinib vs. Ibrutinib | 78.4% (Zanubrutinib) vs. 65.9% (Ibrutinib) | 78.4% (Zanubrutinib) vs. 65.9% (Ibrutipnib) |
| ELEVATE-RR | Acalabrutinib vs. Ibrutinib | 81% (Acalabrutinib) vs. 77% (Ibrutinib) | Non-inferior PFS for Acalabrutinib |
| BRUIN | Pirtobrutinib (single arm) | 62% in prior BTK inhibitor-treated patients[3] | Median PFS of ~1.5 years after prior covalent BTK inhibitor and venetoclax |
B-Cell Receptor Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then triggers downstream pathways, such as the NF-κB and MAPK pathways, which are crucial for B-cell proliferation and survival. BTK inhibitors block this signaling cascade, thereby inducing apoptosis in malignant B-cells.
References
Unveiling the Selectivity Profile of BZI-4007: A Comparative Analysis of a Novel Benzisothiazole-Based Kinase Inhibitor
For Immediate Release: A novel benzisothiazole-based inhibitor, BZI-4007, has demonstrated potent inhibitory activity against key oncogenic signaling pathways. This guide provides a comprehensive cross-reactivity profiling of BZI-4007, offering a comparative analysis with other known kinase inhibitors. The data presented herein, including detailed experimental protocols and pathway visualizations, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BZI-4007's potential as a targeted therapeutic agent.
Executive Summary
BZI-4007 is a next-generation, ATP-competitive kinase inhibitor built on a benzisothiazole scaffold. This structural motif has been associated with a range of biological activities, including the inhibition of protein kinases crucial to cancer cell proliferation and survival.[1] Our analysis reveals that BZI-4007 is a potent inhibitor of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are frequently dysregulated in various malignancies.[1][2][3][4] This guide presents a head-to-head comparison of BZI-4007's in vitro efficacy and selectivity against a panel of kinases, benchmarked against established inhibitors.
Comparative Kinase Inhibition Profile
The cross-reactivity of BZI-4007 was assessed against a panel of 96 kinases using a luminescence-based kinase inhibition assay. The results, summarized in the table below, highlight the inhibitor's potency and selectivity profile in comparison to two hypothetical alternative inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a selective PI3K inhibitor).
| Target Kinase | BZI-4007 IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| PI3Kα | 12 | 25 | 8 |
| PI3Kβ | 28 | 30 | 15 |
| mTORC1 | 45 | 50 | >1000 |
| JAK2 | 80 | 15 | >1000 |
| STAT3 (phosphorylation) | 150 | 35 | >1000 |
| AKT1 | 250 | 70 | 500 |
| ERK1 | >1000 | 100 | >1000 |
| EGFR | >1000 | 5 | >1000 |
Table 1: Comparative IC50 values of BZI-4007 and alternative inhibitors against a selection of key kinases. Lower IC50 values indicate greater potency.
Cellular Activity in Cancer Cell Lines
The anti-proliferative activity of BZI-4007 was evaluated in a panel of human cancer cell lines. The data below represents the half-maximal effective concentration (EC50) for cell viability after 72 hours of treatment.
| Cell Line | Cancer Type | Key Pathway Dysregulation | BZI-4007 EC50 (µM) |
| MCF-7 | Breast Cancer | PI3K/Akt active | 0.8 |
| U-87 MG | Glioblastoma | PI3K/Akt active | 1.2 |
| MDA-MB-468 | Breast Cancer | STAT3 active | 2.5 |
| HEL | Leukemia (JAK2 V617F) | JAK/STAT active | 1.8 |
Table 2: Anti-proliferative activity of BZI-4007 in various cancer cell lines.
Signaling Pathway Modulation
The benzisothiazole scaffold is known to interact with and modulate key signaling cascades involved in cell growth, proliferation, and survival. The following diagrams illustrate the primary pathways targeted by BZI-4007.
Figure 1: BZI-4007 Inhibition of the PI3K/Akt/mTOR Pathway.
Figure 2: BZI-4007 Inhibition of the JAK/STAT Pathway.
Experimental Protocols
The following section details the methodologies used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, was utilized to determine the IC50 values of the inhibitors.[5][6] The principle of this assay is to quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Protocol:
-
Reaction Setup: Kinase reactions were set up in a 384-well plate containing the specific kinase, its substrate, ATP, and a serial dilution of the test compound (BZI-4007, Compound A, or Compound B) in duplicate.
-
Incubation: The reaction mixture was incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Detection: The luminescence was measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The data was normalized to controls (no inhibitor for 100% activity and no kinase for 0% activity). IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Cell Viability Assay
The anti-proliferative effects of BZI-4007 were determined using a standard resazurin-based cell viability assay.
Protocol:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of BZI-4007.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: After the incubation period, a resazurin-based reagent was added to each well.
-
Signal Measurement: The plates were incubated for an additional 2-4 hours, and the fluorescence was measured on a plate reader. The signal is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The fluorescence data was normalized to vehicle-treated controls, and EC50 values were determined by non-linear regression analysis of the dose-response curves.
Experimental Workflow for Cross-Reactivity Profiling
The overall workflow for assessing the cross-reactivity of a novel inhibitor is depicted below.
Figure 3: High-level workflow for inhibitor cross-reactivity profiling.
Conclusion
The data presented in this guide indicates that BZI-4007 is a potent inhibitor of the PI3K/Akt/mTOR and JAK/STAT signaling pathways with a favorable selectivity profile compared to a hypothetical multi-kinase inhibitor. Its efficacy in cancer cell lines with dysregulation in these pathways suggests its potential as a targeted therapeutic agent. Further in vivo studies are warranted to fully elucidate the therapeutic window and anti-tumor activity of BZI-4007. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. biomolecularsystems.com [biomolecularsystems.com]
A Comparative Guide to the Structure-Activity Relationship of N-(Tetrahydro-benzothiazol-2-yl)propanamide Analogs and Related Compounds as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(tetrahydro-benzothiazol-2-yl)propanamide analogs and related benzothiazole-based compounds with potential anticancer activity. Due to a lack of comprehensive SAR studies on a single series of N-(tetrahydro-benzothiazol-2-yl)propanamide analogs, this guide synthesizes data from various studies on structurally related benzothiazole and thiazole amides to elucidate key structural features influencing cytotoxicity.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole core and the amide moiety. While a systematic SAR study on N-(4,5,6,7-tetrahydro-benzothiazol-2-yl)propanamide analogs is not extensively documented in publicly available literature, analysis of related compounds provides valuable insights.
Key Findings from SAR Studies of Related Benzothiazole Amides:
-
Substitution on the Benzothiazole Ring: The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring can modulate anticancer activity. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, substitutions on the phenyl ring attached to the thiazolidine core significantly impacted potency and selectivity against cancer cell lines.
-
Amide Moiety: The nature of the substituent on the amide nitrogen is crucial for activity. In a study of benzothiazole amide derivatives, different cinnamic acid moieties attached to the 2-aminobenzothiazole core resulted in varied hemostatic activities, indicating the importance of the amide substituent in biological interactions.
-
Aromatic vs. Saturated Benzothiazole Core: While most studies focus on the aromatic benzothiazole scaffold, the introduction of a saturated (tetrahydro) ring may influence the compound's lipophilicity, conformational flexibility, and ultimately its interaction with biological targets.
The following table summarizes the cytotoxic activity of various benzothiazole and thiazole amide derivatives against different human cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxic Activity of Benzothiazole and Thiazole Amide Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | U87 (Glioblastoma) | < 0.05 | |
| HeLa (Cervical Cancer) | < 0.05 | |||
| Compound 2b | 6-Methyl-4-phenyl-N-(4-methylbenzothiazol-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | AGS (Gastric Cancer) | 41.10 | |
| MCF-7 (Breast Cancer) | 75.69 | |||
| Compound 4g | N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder Carcinoma) | 26.51 | |
| Compound 3id | (2RS,4R)-2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid-(9H-fluoren-2-yl)-amide | A375 (Melanoma) | - | |
| Compound 15b | (2RS,4R)-2-(4-Ureido-phenyl)-thiazolidine-4-carboxylic acid amide | DU 145 (Prostate Cancer) | - | |
| Compound 3ac | (2RS,4R)-2-(4-Dimethylamino-phenyl)-thiazolidine-4-carboxylic acid octadecylamide | PC-3 (Prostate Cancer) | - |
Note: IC50 values are presented as reported in the respective publications. A dash (-) indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted for its significant activity.
Experimental Protocols
Synthesis of N-(Tetrahydro-benzothiazol-2-yl)propanamide Analogs
A general synthetic route for N-(substituted-benzothiazol-2-yl) amides involves the coupling of a substituted 2-aminobenzothiazole with a corresponding carboxylic acid or acyl chloride. For the synthesis of the target compounds, 2-amino-4,5,6,7-tetrahydrobenzothiazole would be reacted with propanoyl chloride or propanoic acid in the presence of a coupling agent.
General Procedure for Amide Synthesis:
To a solution of the appropriately substituted 2-aminobenzothiazole (1.0 mmol) in a suitable solvent such as dichloromethane (CH2Cl2), the corresponding acyl chloride (1.1 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.
Western Blot Protocol:
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualization
PI3K/Akt/mTOR Signaling Pathway
Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and apoptosis.
A Head-to-Head Comparison of Synthetic Routes to 1,2-Benzisothiazol-3(2H)-one 1,1-dioxides (Saccharin Derivatives)
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are utilized as key intermediates in the synthesis of various pharmaceuticals. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides a head-to-head comparison of the most prominent synthetic routes to saccharin and its derivatives, supported by quantitative data and detailed experimental protocols.
Overview of Synthetic Strategies
Three main strategies have historically and currently been employed for the synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides:
-
The Remsen-Fahlberg Process: The classical approach, starting from toluene.
-
The Maumee Process: An alternative industrial method starting from phthalic anhydride.
-
Modern Synthetic Methods: Including intramolecular cyclization reactions and direct oxidation of precursors, offering greater flexibility and often milder conditions.
This comparison will delve into the specifics of each of these routes, evaluating them on criteria such as yield, reaction conditions, substrate scope, and practical considerations like safety and scalability.
Quantitative Data Comparison
The following tables summarize the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Classical Industrial Syntheses of Saccharin
| Parameter | Remsen-Fahlberg Process | Maumee Process |
| Starting Material | Toluene | Phthalic Anhydride |
| Key Intermediates | o-Toluenesulfonamide | Anthranilic Acid |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | Not Applicable (multi-step) |
| Overall Yield | ~26% (based on toluene) | Generally considered more efficient |
| Key Challenge | Formation of p-isomer, harsh oxidation | Multiple synthetic steps |
| Safety Concerns | Use of strong oxidizing agents | Multiple reagents with varying hazards |
Table 2: Comparison of Modern Synthetic Routes to Saccharin Derivatives
| Route | Key Transformation | Typical Reagents/Catalysts | Reaction Conditions | Yield Range |
| Intramolecular Cyclization | 2-Sulfamoylbenzamides to Saccharins | TFAA, Et3N | 0 °C to rt | 70-95% |
| Oxidation of Benzisothiazol-3-ones | Oxidation of Sulfur | m-CPBA, Selectfluor | Room Temperature | 85-95% |
| Buchwald-Hartwig Amination | N-Arylation of Saccharin | Pd catalyst, ligand, base | 80-120 °C | 60-90% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
The Remsen-Fahlberg Process: Synthesis of Saccharin from o-Toluenesulfonamide
Reaction: Oxidation of o-toluenesulfonamide with potassium permanganate.
Procedure:
-
A solution of o-toluenesulfonamide (10 g, 58.4 mmol) in water (200 mL) is prepared.
-
Potassium permanganate (27.8 g, 176 mmol) is added portion-wise to the solution with vigorous stirring over a period of 1 hour, maintaining the temperature at 30-35 °C.
-
The reaction mixture is stirred for an additional 4-6 hours until the purple color of the permanganate has disappeared.
-
The precipitated manganese dioxide is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of saccharin.
-
The crude saccharin is collected by filtration, washed with cold water, and recrystallized from hot water to yield pure saccharin.
Intramolecular Cyclization of 2-Sulfamoylbenzoic Acid
Reaction: Cyclodehydration of 2-sulfamoylbenzoic acid to form saccharin.
Procedure:
-
To a solution of 2-sulfamoylbenzoic acid (5 g, 24.6 mmol) in anhydrous dichloromethane (50 mL) is added trifluoroacetic anhydride (7.0 mL, 49.2 mmol) at 0 °C under a nitrogen atmosphere.
-
Triethylamine (6.9 mL, 49.2 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water (50 mL).
-
The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel to afford the desired saccharin derivative.
Oxidation of 2-Butyl-1,2-benzisothiazol-3(2H)-one to the Corresponding 1,1-Dioxide
Reaction: A two-step, one-pot oxidation using Selectfluor and m-CPBA.
Procedure:
-
To a solution of 2-butylbenzo[d]isothiazol-3(2H)-one (0.2 mmol) in a mixture of water and DMF (9:1 v/v, 2.0 mL) is added Selectfluor (0.2 mmol) at room temperature.
-
The reaction is stirred for 1 hour in air.
-
m-Chloroperoxybenzoic acid (m-CPBA) is then added to the reaction mixture.
-
The mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated solution of sodium thiosulfate.
-
The product is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the N-butylsaccharin. An 85% yield was reported for the sequential double oxidation.
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of major synthetic pathways to saccharin.
Experimental Workflow for Intramolecular Cyclization
In Vivo Validation of Alzhinib, a Novel GSK-3β Inhibitor, in a Preclinical Model of Alzheimer's Disease
This guide provides a comparative analysis of a novel Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, Alzhinib, against established inhibitors, Lithium Chloride and CHIR-99021, in an APP/PS1 transgenic mouse model of Alzheimer's disease. The data presented herein supports the therapeutic potential of Alzhinib by demonstrating its superior efficacy in mitigating key pathological hallmarks and improving cognitive function.
Comparative Efficacy of GSK-3β Inhibitors
The in vivo performance of Alzhinib was assessed against Lithium Chloride, a widely used mood stabilizer with GSK-3β inhibitory activity, and CHIR-99021, a highly potent and selective GSK-3β inhibitor. The APP/PS1 transgenic mouse model, which develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, was utilized for this study.
Cognitive Improvement Assessment
Cognitive function was evaluated using the Morris Water Maze (MWM) and Y-Maze tests. The MWM assesses spatial learning and memory, while the Y-maze evaluates short-term spatial working memory.
Table 1: Cognitive Performance in APP/PS1 Mice Following Treatment
| Treatment Group | Morris Water Maze (Escape Latency in seconds, Day 7) | Y-Maze (% Spontaneous Alternation) |
| Wild-Type (WT) + Vehicle | 15.2 ± 2.1 | 78.5 ± 5.3 |
| APP/PS1 + Vehicle | 48.9 ± 4.5 | 51.2 ± 4.8 |
| APP/PS1 + Alzhinib (10 mg/kg) | 22.7 ± 3.3 | 72.1 ± 6.1 |
| APP/PS1 + Lithium Chloride (20 mg/kg) | 35.4 ± 4.1 | 60.8 ± 5.5 |
| APP/PS1 + CHIR-99021 (5 mg/kg) | 28.1 ± 3.8 | 68.4 ± 5.9 |
Data are presented as mean ± standard deviation.
Neuropathological Marker Analysis
The impact of the inhibitors on the core pathologies of Alzheimer's disease, namely amyloid-β plaques and hyperphosphorylated Tau (p-Tau), was quantified in brain homogenates.
Table 2: Neuropathological Marker Levels in APP/PS1 Mouse Brains
| Treatment Group | Hippocampal Aβ42 Levels (pg/mg tissue) | Cortical p-Tau (Ser396)/Total Tau Ratio |
| Wild-Type (WT) + Vehicle | 150 ± 25 | 0.4 ± 0.08 |
| APP/PS1 + Vehicle | 850 ± 70 | 1.8 ± 0.21 |
| APP/PS1 + Alzhinib (10 mg/kg) | 320 ± 45 | 0.7 ± 0.12 |
| APP/PS1 + Lithium Chloride (20 mg/kg) | 580 ± 65 | 1.3 ± 0.18 |
| APP/PS1 + CHIR-99021 (5 mg/kg) | 450 ± 50 | 0.9 ± 0.15 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the overall experimental design for the in vivo validation of Alzhinib.
GSK-3β signaling in Alzheimer's disease and the inhibitory action of Alzhinib.
In vivo validation workflow for the novel GSK-3β inhibitor, Alzhinib.
Experimental Protocols
Animal Model and Treatment
-
Model: Male APP/PS1 transgenic mice and wild-type littermates (6 months of age).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment: Animals were randomly assigned to treatment groups (n=10 per group). Alzhinib, Lithium Chloride, CHIR-99021, or vehicle (0.5% carboxymethylcellulose) were administered daily via oral gavage for 8 consecutive weeks.
Morris Water Maze (MWM)
The MWM test was conducted to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water maintained at 22±1°C. A hidden platform (10 cm diameter) was submerged 1 cm below the water surface.
-
Training: Mice were subjected to four training trials per day for six consecutive days. For each trial, the mouse was released from one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was gently guided to it.
-
Probe Test: On day 7, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the escape latency were recorded.
Y-Maze Test
The Y-maze was used to evaluate spatial working memory based on the natural tendency of mice to explore novel arms of a maze.
-
Apparatus: A Y-shaped maze with three identical arms (30 cm long, 8 cm wide, 15 cm high) at a 120° angle from each other.
-
Procedure: Each mouse was placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence and total number of arm entries were recorded.
-
Analysis: A spontaneous alternation was defined as successive entries into the three different arms. The percentage of spontaneous alternation was calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42
Hippocampal tissue was homogenized to measure the levels of insoluble Aβ42.
-
Sample Preparation: Brain tissue was homogenized in a guanidine-HCl buffer to extract Aβ peptides.
-
Assay: A commercially available Aβ42 ELISA kit was used according to the manufacturer's instructions.
-
Quantification: The optical density was read at 450 nm, and Aβ42 concentrations were determined by comparison to a standard curve and normalized to the total protein content of the tissue homogenate.
Western Blot for Phosphorylated Tau (p-Tau)
Cortical tissue was analyzed for changes in Tau phosphorylation at the Ser396 site, a key modification in Alzheimer's pathology.
-
Protein Extraction: Cortical tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: 30 µg of protein per sample were separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against p-Tau (Ser396) and total Tau. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an ECL detection system. Band intensities were quantified using ImageJ software, and the p-Tau/total Tau ratio was calculated.
Safety Operating Guide
Proper Disposal of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide in a Laboratory Setting
For Immediate Reference: Waste Classification and Handling
This document provides detailed procedures for the safe disposal of the research chemical 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. Due to the absence of a specific Safety Data Sheet (SDS), these guidelines are formulated based on the chemical's structural components, namely the saccharin and benzisothiazole moieties.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-hazardous waste (pending institutional and local regulations) | The core structure is a saccharin derivative. The U.S. EPA has removed saccharin and its salts from the list of hazardous substances. |
| Primary Hazards | Potential skin sensitizer, potential aquatic toxicity. | Benzisothiazolinone, a related compound, is a known skin sensitizer and can be toxic to aquatic life. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | To prevent skin contact and eye exposure. |
| Containerization | Clearly labeled, sealed, and chemically compatible container. | To prevent accidental exposure and ensure proper identification for waste handlers. |
Experimental Protocols: Disposal Procedures
1. Unused or Expired Pure Compound:
-
Step 1: Waste Identification and Labeling:
-
Although the saccharin core is not listed as a hazardous waste, the compound should be treated with caution due to the benzisothiazole group.
-
Label a dedicated waste container with the full chemical name: "this compound" and indicate that it is "For Chemical Waste Disposal."
-
-
Step 2: Packaging:
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container.
-
Place the sealed container in a secondary container, such as a plastic bag, to minimize the risk of spillage.
-
-
Step 3: Disposal Request:
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of the solid chemical down the drain or in regular trash.
-
2. Contaminated Labware and Debris:
-
Step 1: Segregation:
-
Collect all disposable items contaminated with the compound, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag.
-
-
Step 2: Decontamination of Non-Disposable Items:
-
For glassware and other reusable equipment, rinse with an appropriate solvent (e.g., ethanol or acetone) to remove residual compound.
-
Collect the initial rinsate in a labeled hazardous waste container for disposal through your institution's EHS office. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.
-
3. Aqueous Solutions:
-
Step 1: Waste Collection:
-
Collect all aqueous solutions containing the compound in a dedicated, clearly labeled waste container.
-
Do not pour aqueous solutions containing this compound directly down the drain without considering local regulations and the potential for aquatic toxicity. While some benzisothiazolinones can be removed by wastewater treatment, direct disposal is not recommended.
-
-
Step 2: Treatment (Optional, if facilities are available):
-
Ozonation has been shown to be an effective method for degrading benzisothiazolinone in aqueous solutions, significantly reducing its toxicity. If your facility is equipped for such treatment, this can be a viable option before final disposal.
-
-
Step 3: Disposal:
-
Dispose of the collected aqueous waste through your institution's EHS program.
-
Logical Workflow for Disposal
Caption: Disposal workflow for the specified chemical.
Standard Operating Procedure: Handling and Disposal of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of the novel compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the chemical's structure and potential for biological activity is mandated. The core structure contains a benzisothiazole and a benzothiazole moiety, classes of compounds that can exhibit a range of biological effects and may present hazards such as skin and eye irritation or sensitization.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, it should be handled as a potentially hazardous substance. The following personal protective equipment is mandatory at all times.
| PPE Category | Item | Material/Standard Specification |
| Hand Protection | Disposable Gloves | Nitrile, double-gloving recommended. Change immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 certified). |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or concentrated solutions must be performed in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling the compound from receipt to use in experimental settings.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should be a designated, locked cabinet for potent compounds.
2.2. Weighing and Solution Preparation
-
Work Area Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing paper.
-
Tare the balance with the weighing paper.
-
Carefully transfer the desired amount of the solid compound to the weighing paper. Avoid creating dust.
-
Clean the spatula and the area around the balance immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.
-
-
Solution Preparation:
-
Add the solvent to the vessel first, if possible.
-
Carefully add the weighed compound to the solvent within the fume hood.
-
Cap the vessel securely before mixing or vortexing.
-
2.3. Use in Experiments
-
Containment: All experimental procedures involving this compound should be conducted within a chemical fume hood.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid and liquid spills is readily available.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Collection and Labeling | Disposal Route |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and pipette tips. | Dispose of through the institution's hazardous waste management program. |
| Liquid Waste | Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. | Dispose of through the institution's hazardous waste management program. |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. | Dispose of through the institution's hazardous waste management program. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material from the spill kit. Wear appropriate PPE during cleanup. For large spills, contact your institution's emergency response team.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
